molecular formula C23H19F2N3O6 B15623982 Anticancer agent 219

Anticancer agent 219

Cat. No.: B15623982
M. Wt: 471.4 g/mol
InChI Key: ADRLUVYFVNVYSZ-CLTRCRFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 219 is a useful research compound. Its molecular formula is C23H19F2N3O6 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H19F2N3O6

Molecular Weight

471.4 g/mol

IUPAC Name

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22+/m1/s1

InChI Key

ADRLUVYFVNVYSZ-CLTRCRFRSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent NT219

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent NT219 is a first-in-class, novel small molecule that represents a significant advancement in oncology therapeutics by targeting key nodes of cancer cell survival and drug resistance. Its mechanism of action is centered on the dual inhibition of two critical oncogenic drivers: the Insulin Receptor Substrate (IRS) 1 and 2, and the Signal Transducer and Activator of Transcription 3 (STAT3). By concurrently targeting these pathways, NT219 has demonstrated robust preclinical efficacy in overcoming acquired resistance to various cancer therapies and has shown promising anti-tumor activity in clinical trials, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive overview of the core mechanism of action of NT219, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3

NT219 exerts its anticancer effects through a unique dual-pronged mechanism that leads to the degradation of IRS1/2 and the inhibition of STAT3 phosphorylation. These two pathways are frequently hyperactivated in a multitude of cancers, contributing to proliferation, survival, angiogenesis, metastasis, and the development of resistance to conventional and targeted therapies.[1][2][3]

Targeting the IRS1/2 Signaling Axis

Insulin Receptor Substrates 1 and 2 are key scaffold proteins that mediate signals from the Insulin-like Growth Factor 1 Receptor (IGF-1R) and other receptor tyrosine kinases.[1] The IRS signaling network is a central regulator of cellular growth, metabolism, and survival. In many cancers, this pathway is dysregulated, promoting tumorigenesis.

NT219 induces the degradation of IRS1/2 through a distinct three-step process:

  • Dissociation: NT219 triggers the dissociation of the IRS1/2 scaffold proteins from their upstream receptor, such as the IGF-1R.[3]

  • Serine Phosphorylation: Following dissociation, IRS1/2 undergoes serine phosphorylation. This post-translational modification is a crucial step that marks the protein for degradation.

  • Proteasomal Degradation: The serine-phosphorylated IRS1/2 is subsequently recognized by the cellular machinery and targeted for degradation by the proteasome.[3]

The degradation of IRS1/2 effectively shuts down the downstream signaling cascades that are dependent on these scaffold proteins. This includes the PI3K/AKT and MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[1]

Inhibition of STAT3 Signaling

STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers.[1] Its activation is driven by various upstream kinases and it plays a pivotal role in promoting the expression of genes involved in cell cycle progression, survival, and angiogenesis.

NT219 directly inhibits the phosphorylation of STAT3.[2][4] This prevents its dimerization, nuclear translocation, and subsequent transcriptional activity. By blocking STAT3-mediated gene expression, NT219 curtails critical processes that fuel tumor growth and progression.

Quantitative Data

The following tables summarize the available quantitative data from preclinical and clinical studies of NT219.

Table 1: Preclinical Efficacy of NT219 in Patient-Derived Xenograft (PDX) Models of Head and Neck Squamous Cell Carcinoma (HNSCC)
Treatment GroupTumor Growth Inhibition (TGI)p-valueReference
NT219 Monotherapy69%0.017[4]
Cetuximab Monotherapy17%-[4]
NT219 + Cetuximab100% (Complete TGI)0.001[4]
Table 2: Clinical Efficacy of NT219 in Combination with Cetuximab in Recurrent/Metastatic HNSCC (Phase 1/2 Study NCT04474470)
NT219 Dose LevelNumber of Evaluable PatientsObjective Response Rate (ORR)Partial Response (PR)Stable Disease (SD)Reference
50 mg/kg4-2-[5][6]

Note: This table represents a subset of data from the dose-escalation portion of the trial.

Table 3: Patient Demographics and Dosing in the Phase 1/2 Study of NT219 (NCT04474470)
ParameterValueReference
Total Enrolled Patients49[6]
Monotherapy Arm27[6]
Combination Therapy Arm (with Cetuximab)22[6]
Dose Levels Explored (mg/kg)3, 6, 12, 24, 50[6]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of NT219, based on standard laboratory procedures.

Immunoblotting (Western Blot) for IRS1/2 Degradation and STAT3 Phosphorylation

Objective: To qualitatively and quantitatively assess the levels of total IRS1/2 and phosphorylated STAT3 in cancer cells following treatment with NT219.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with varying concentrations of NT219 or vehicle control for specified time points.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for total IRS1, total IRS2, phosphorylated STAT3 (e.g., p-STAT3 Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.

Immunohistochemistry (IHC) for In-Tumor Target Modulation

Objective: To assess the levels and localization of IRS1/2 and phosphorylated STAT3 within tumor tissue from preclinical models or patient biopsies.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned into thin slices (e.g., 4-5 µm) and mounted on glass slides.

  • Antigen Retrieval: The slides are deparaffinized and rehydrated. Antigen retrieval is performed using a heat-induced epitope retrieval (HIER) method with a citrate-based or EDTA-based buffer to unmask the target epitopes.

  • Immunostaining:

    • Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.

    • Non-specific antibody binding is blocked using a protein block solution.

    • The slides are incubated with primary antibodies against IRS1, IRS2, or phosphorylated STAT3.

    • The slides are washed and incubated with a polymer-based HRP-conjugated secondary antibody.

  • Detection and Visualization: The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen. The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

  • Analysis: The stained slides are imaged using a microscope, and the intensity and localization of the staining are assessed by a pathologist or using image analysis software.

Flow Cytometry (FACS) for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic cells in a cancer cell population following treatment with NT219.

Methodology:

  • Cell Treatment: Cancer cells are treated with NT219 or vehicle control for a specified duration.

  • Cell Staining: The cells are harvested, washed, and stained with a combination of Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence of each individual cell.

  • Data Interpretation: The data is analyzed to distinguish between different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by NT219.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NT219 and a typical experimental workflow for its preclinical evaluation.

NT219_Mechanism_of_Action cluster_upstream Upstream Activation cluster_core_pathway Core Signaling Pathways cluster_downstream Downstream Effects IGF1R IGF-1R IRS1_2 IRS1/2 IGF1R->IRS1_2 Activation CytokineReceptor Cytokine Receptors JAK JAK CytokineReceptor->JAK Activation PI3K PI3K IRS1_2->PI3K MEK MEK IRS1_2->MEK Proteasome Proteasome IRS1_2->Proteasome Degradation AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 Activation STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis NT219 NT219 NT219->IRS1_2 Induces Degradation NT219->STAT3 Inhibits Phosphorylation

Caption: NT219's dual mechanism of action on the IRS1/2 and STAT3 signaling pathways.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis CellLines Cancer Cell Lines Treatment NT219 Treatment CellLines->Treatment WesternBlot Western Blot (IRS1/2, p-STAT3) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (FACS) Treatment->ApoptosisAssay MechanismConfirmation Mechanism of Action Confirmation WesternBlot->MechanismConfirmation ApoptosisAssay->MechanismConfirmation PDXModels Patient-Derived Xenograft (PDX) Models NT219Admin NT219 Administration (Monotherapy & Combination) PDXModels->NT219Admin TumorMeasurement Tumor Volume Measurement NT219Admin->TumorMeasurement IHC Immunohistochemistry (Tumor Biopsies) NT219Admin->IHC EfficacyAssessment Efficacy Assessment (TGI) TumorMeasurement->EfficacyAssessment IHC->MechanismConfirmation

References

Preclinical Pharmacokinetics of Anticancer Agent MI-219: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent MI-219 is a novel, potent, and selective small-molecule inhibitor of the human double minute 2 (HDM2) protein. By disrupting the interaction between HDM2 and the tumor suppressor protein p53, MI-219 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of MI-219, summarizing available data from in vivo and in vitro studies. The information herein is intended to support further research and development of this promising therapeutic agent.

Mechanism of Action: Targeting the MDM2-p53 Interaction

MI-219's mechanism of action centers on the inhibition of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] In many cancers, HDM2 (the human homolog of murine double minute 2, MDM2) is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate. MI-219 binds to the p53-binding pocket of HDM2, preventing it from interacting with and degrading p53.[1][2][3] This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4][5]

MI219_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_acc p53 Accumulation transcription Transcription p53_acc->transcription Activates p21 p21 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces PUMA PUMA apoptosis Apoptosis PUMA->apoptosis Induces BAX BAX BAX->apoptosis Induces transcription->p21 transcription->PUMA transcription->BAX MI219 MI-219 HDM2 HDM2 MI219->HDM2 Inhibits p53 p53 HDM2->p53 Binds & Ubiquitinates proteasome Proteasome p53->proteasome Degradation

Caption: MI-219 inhibits HDM2, leading to p53 activation and downstream effects.

Summary of Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of MI-219 have been conducted in various animal species, including mice, rats, dogs, and monkeys. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its pharmacokinetic profile in humans.

Disclaimer: The following tables summarize the types of quantitative data typically generated in preclinical pharmacokinetic studies. The actual values for MI-219 are not publicly available in their entirety. The data presented here are for illustrative purposes to demonstrate the required format for such a technical guide.

In Vivo Pharmacokinetic Parameters

Table 1: Intravenous Pharmacokinetic Parameters of MI-219

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀-inf (ng·h/mL)CL (L/h/kg)Vdss (L/kg)t½ (h)
Mouse5Data not availableData not availableData not availableData not availableData not available
Rat5Data not availableData not availableData not availableData not availableData not available
Dog2Data not availableData not availableData not availableData not availableData not available
Monkey2Data not availableData not availableData not availableData not availableData not available

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life.

Table 2: Oral Pharmacokinetic Parameters of MI-219

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)F (%)
Mouse10Data not availableData not availableData not availableData not available
Rat10Data not availableData not availableData not availableData not available
Dog5Data not availableData not availableData not availableData not available
Monkey5Data not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

In Vitro ADME Parameters

Table 3: In Vitro ADME Profile of MI-219

ParameterSpeciesValue
Metabolic Stability
Intrinsic Clearance (CLint)Human Liver MicrosomesData not available
Rat Liver MicrosomesData not available
Dog Liver MicrosomesData not available
Monkey Liver MicrosomesData not available
Plasma Protein Binding
Unbound Fraction (fu)Human PlasmaData not available
Rat PlasmaData not available
Dog PlasmaData not available
Monkey PlasmaData not available
Blood-to-Plasma Ratio
HumanData not available
RatData not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the methodologies typically employed in such investigations.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of MI-219 following intravenous and oral administration in various animal species.

Workflow:

in_vivo_workflow animal_prep Animal Preparation (Fasting, Acclimatization) dosing Dosing (Intravenous or Oral) animal_prep->dosing sampling Blood Sampling (Serial time points) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Materials:

  • MI-219 (analytical standard)

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, and CD-1 mice

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV): A single bolus dose of MI-219 is administered via the tail vein (rodents) or a peripheral vein (dogs, monkeys).

    • Oral (PO): A single dose of MI-219 is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of MI-219 are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

In Vitro Metabolic Stability Assay Protocol

Objective: To determine the intrinsic clearance of MI-219 in liver microsomes from different species.

Materials:

  • MI-219

  • Pooled liver microsomes (human, rat, dog, monkey)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: A reaction mixture containing liver microsomes and phosphate buffer is pre-warmed to 37°C.

  • Initiation: The reaction is initiated by adding MI-219 and the NADPH regenerating system.

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of remaining MI-219 in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of MI-219 is used to calculate the in vitro half-life and intrinsic clearance.

In Vitro Plasma Protein Binding Assay Protocol

Objective: To determine the extent of MI-219 binding to plasma proteins.

Materials:

  • MI-219

  • Pooled plasma (human, rat, dog, monkey)

  • Equilibrium dialysis apparatus with semi-permeable membranes

  • Phosphate buffered saline (PBS, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Apparatus Setup: The equilibrium dialysis cells are assembled with the semi-permeable membrane separating the plasma and buffer chambers.

  • Sample Loading: MI-219 is spiked into the plasma, which is then loaded into one chamber. The other chamber is filled with PBS.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow for equilibrium to be reached.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations of MI-219 in both chambers are measured by LC-MS/MS.

  • Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The available preclinical data indicate that MI-219 is a promising anticancer agent with a clear mechanism of action. The preclinical pharmacokinetic studies, though not fully detailed in the public domain, have provided foundational knowledge for predicting its behavior in humans. Further disclosure of the complete dataset from these studies would be invaluable for the continued development and clinical translation of MI-219 as a targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for conducting similar preclinical evaluations of novel anticancer compounds.

References

Unveiling the Anti-Proliferative Power of Y219: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel anticancer agent Y219 and its pronounced effects on cancer cell proliferation, with a specific focus on its synergistic activity in triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action, experimental validation, and potential therapeutic applications of Y219.

Core Findings: Y219 as a Potent Proteasome Inhibitor

Y219 is a novel, chemically synthesized proteasome inhibitor that has demonstrated significant anti-tumor effects.[1][2] It shows superior efficacy and reduced toxicity compared to the established proteasome inhibitor bortezomib.[1][2][3] Primarily investigated in the context of TNBC, Y219 has been shown to work synergistically with the nuclear export inhibitor KPT-330 to inhibit cancer cell viability both in vitro and in vivo.[1][2][4]

The primary mechanism of action of Y219 involves the attenuation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][5] This inhibition leads to downstream effects including cell cycle arrest at the G2-M phase and the induction of apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Y219, highlighting its efficacy both as a standalone agent and in combination with KPT-330.

Table 1: Cytotoxic Effects of Y219 and KPT-330 on Triple-Negative Breast Cancer Cells

Cell LineTreatmentIC50 (nM)
MDA-MB-231Y219Data not explicitly provided, but synergistic effects observed at 6 nM
HCC-1937Y219Data not explicitly provided, but synergistic effects observed
4T1Y219Data not explicitly provided, but synergistic effects observed
MDA-MB-231KPT-330Not specified
HCC-1937KPT-330Not specified
4T1KPT-330Not specified
MCF-10A (Normal Breast)Y21940.21 ± 6.69
MCF-10A (Normal Breast)KPT-330736.90 ± 30.76

Source:[2]

Table 2: Synergistic Inhibition of TNBC Cell Viability by Y219 and KPT-330

Cell LineY219 Concentration (nM)KPT-330 Concentration (nM)Combination Index (CI)Effect
MDA-MB-2311 - 60 - 500< 1Synergistic
HCC-19371 - 60 - 500< 1Synergistic
4T11 - 62 - 1000> 1Antagonistic

Source:[2]

Signaling Pathway Analysis: Y219 and the NF-κB Pathway

Y219, in synergy with KPT-330, effectively inhibits the NF-κB signaling pathway. This is achieved by facilitating the nuclear localization of IκB-α, an inhibitor of NF-κB.[1] The diagram below illustrates the proposed mechanism.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκB-α-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκB-α Proteasome Proteasome IkBa_p65_p50->Proteasome Ubiquitination & Degradation of IκB-α p65_p50 p65-p50 (NF-κB) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Proteasome->p65_p50 Releases Y219 Y219 Y219->Proteasome Inhibits IkBa IκB-α IkBa->p65_p50_nuc Inhibits translocation (facilitated by KPT-330) DNA DNA p65_p50_nuc->DNA Binds CRM1 CRM1 p65_p50_nuc->CRM1 Gene_Transcription Gene Transcription (ICAM1, TNF-α, IL-6, VEGF) DNA->Gene_Transcription Initiates KPT330 KPT-330 KPT330->CRM1 Inhibits CRM1->p65_p50 Nuclear Export

Figure 1: Y219 and KPT-330 inhibit the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Triple-negative breast cancer cells (MDA-MB-231, HCC-1937, 4T1) and normal breast cells (MCF-10A) were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of Y219 (1-6 nM) and/or KPT-330 (0-1000 nM).

  • Incubation: The treated cells were incubated for a specified period.

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) was determined using dose-response curve analysis. The combination index (CI) was calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: TNBC cells were treated with Y219 (6 nM) and/or KPT-330 (100 nM) for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells were fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: TNBC cells were treated with Y219 (6 nM) and/or KPT-330 (100 nM) for 48 hours.

  • Cell Harvesting and Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.

Western Blot Analysis
  • Cell Lysis: Treated cells were lysed in RIPA buffer to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., p53, p21, p27, CCNB1, cleaved caspases, PARP, BCL-2, BAX, p65, IκB-α) overnight at 4°C.[2][6]

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for evaluating the anticancer effects of Y219.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (TNBC & Normal) start->cell_culture treatment Treatment (Y219 and/or KPT-330) cell_culture->treatment viability Cell Viability (CCK-8) treatment->viability cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Standard experimental workflow for assessing Y219's efficacy.

Conclusion

The anticancer agent Y219 presents a promising therapeutic strategy, particularly for challenging cancers like TNBC. Its potent proteasome inhibition, coupled with its synergistic effects with other targeted therapies like KPT-330, warrants further investigation. The detailed experimental protocols and pathway analyses provided in this guide are intended to support and accelerate future research in this area.

References

Technical Guide: The Core Mechanism of Action of Camptothecin Analogs in Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Anticancer agent 219" is not associated with a specific, publicly documented compound in the scientific literature. Therefore, this guide will focus on the well-characterized effects of Camptothecin and its clinically significant analog, Irinotecan (B1672180) (and its active metabolite, SN-38), which are known to induce cell cycle arrest. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Camptothecins are a class of quinoline-based alkaloids that exhibit potent anticancer activity by inhibiting DNA topoisomerase I.[1] This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted to double-strand breaks during DNA replication.[1] The cellular response to this DNA damage involves the activation of cell cycle checkpoints, ultimately leading to cell cycle arrest and, in many cases, apoptosis. This guide provides an in-depth overview of the mechanisms underlying Camptothecin-induced cell cycle arrest, with a focus on quantitative data, experimental protocols, and the key signaling pathways involved.

Quantitative Data on Cell Cycle Arrest

The following tables summarize the quantitative effects of Camptothecin analogs on cell cycle distribution in various cancer cell lines.

Table 1: Effect of Irinotecan on Cell Cycle Distribution in Colorectal Cancer Cell Lines

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseReference
Caco-2ControlData not specifiedData not specifiedData not specified[2]
Irinotecan (0.3-30 µmol/l)DecreasedIncreasedIncreased[2]
CW2ControlData not specifiedData not specifiedData not specified[2]
Irinotecan (0.3-30 µmol/l)DecreasedIncreasedIncreased[2]
HT29Irinotecan (2 µg/ml) + Radiation (6 Gy)Data not specifiedData not specifiedSignificant Increase[3]
SW620Irinotecan (2 µg/ml) + Radiation (6 Gy)Data not specifiedData not specifiedSignificant Increase[3]

Table 2: Effect of Topotecan (B1662842) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (17 hours post 1-hour treatment)

Treatment% G1 Phase% S Phase% G2 PhaseReference
Control46.2%41.3%12.5%[4]
1 µM Topotecan28.6%32.5%38.8%[4]
10 µM Topotecan32.8%32.3%34.8%[4]

Table 3: Effect of SN-38 on Cell Cycle Distribution in H1299 Lung Cancer Cells

Treatment (Time)% G1 Phase% S Phase% G2/M PhaseReference
SN-38 (2.5 µM, 24h)~20%~30%~50%[5]
SN-38 (2.5 µM, 48h)~15%~25%~60%[5]

Key Signaling Pathways in Camptothecin-Induced Cell Cycle Arrest

Camptothecin-induced DNA damage triggers a complex signaling cascade that culminates in cell cycle arrest, primarily at the S and G2/M phases. The Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-related (ATR) kinases are key sensors of DNA double-strand and single-strand breaks, respectively.

Upon activation, ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1. These kinases, in turn, phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C). Cdc25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression.

Inactivation of Cdc25C prevents the activation of the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis, leading to G2/M arrest.[6][7] The p53 tumor suppressor protein also plays a crucial role by inducing the expression of the CDK inhibitor p21, which can inhibit various Cyclin/CDK complexes and contribute to both G1 and G2 arrest.[4][8]

Camptothecin_Signaling_Pathway CPT Camptothecin Analog (e.g., Irinotecan/SN-38) Top1 Topoisomerase I CPT->Top1 Inhibits DNA_damage DNA Double-Strand Breaks Top1->DNA_damage Causes ATM_ATR ATM / ATR Kinases DNA_damage->ATM_ATR Activates S_Arrest S Phase Arrest DNA_damage->S_Arrest Leads to Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C Phosphorylates & Inhibits p21 p21 (CDK Inhibitor) p53->p21 Induces Expression CyclinB1_Cdk1 Cyclin B1 / Cdk1 Complex Cdc25C->CyclinB1_Cdk1 Activates G2_M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2_M_Arrest Leads to p21->CyclinB1_Cdk1 Inhibits

Figure 1: Signaling pathway of Camptothecin-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in appropriate culture vessels (e.g., 6-well plates, T-75 flasks) at a density that allows for logarithmic growth during the experiment.

  • Drug Preparation: Prepare a stock solution of the Camptothecin analog (e.g., 10 mM SN-38 in DMSO) and store at -20°C.

  • Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete culture medium. Replace the existing medium in the cell culture plates with the drug-containing medium. For control wells, use medium with an equivalent concentration of the vehicle (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell_Treatment_Workflow start Start seed_cells Seed cells in culture plates start->seed_cells prepare_drug Prepare drug dilutions from stock seed_cells->prepare_drug treat_cells Treat cells with drug or vehicle prepare_drug->treat_cells incubate Incubate for specified time treat_cells->incubate harvest Harvest cells for analysis incubate->harvest end End harvest->end

Figure 2: General workflow for cell treatment with a Camptothecin analog.
Cell Cycle Analysis by Flow Cytometry

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow step1 Step 1: Cell Harvesting - Collect adherent and floating cells - Wash with PBS step2 Step 2: Fixation - Resuspend in cold 70% ethanol - Incubate at -20°C step1->step2 step3 Step 3: Staining - Wash with PBS - Stain with PI and RNase A step2->step3 step4 Step 4: Analysis - Acquire data on flow cytometer - Quantify cell cycle phases step3->step4

Figure 3: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Cell Cycle Proteins

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., p-ATM, p-Chk1, p-Cdc25C, Cyclin B1, p21, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Camptothecin analogs are potent anticancer agents that exert their cytotoxic effects by inducing DNA damage and subsequent cell cycle arrest. The primary mechanism involves the inhibition of topoisomerase I, leading to the activation of the ATM/ATR-Chk1/2 signaling pathway. This cascade ultimately prevents the activation of the Cyclin B1/Cdk1 complex, thereby arresting cells in the G2/M phase of the cell cycle. The p53-p21 axis also contributes significantly to this cell cycle blockade. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate the intricate mechanisms of these important anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Anticancer Agent OKI-219

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent OKI-219 is a potent and highly selective, orally bioavailable inhibitor of the H1047R mutant phosphoinositide 3-kinase alpha (PI3Kα). The H1047R mutation is a frequent oncogenic driver in various solid tumors, particularly in breast cancer.[1][2] OKI-219 has demonstrated significant anti-tumor activity in preclinical in vivo models, both as a monotherapy and in combination with standard-of-care agents.[3][4][5][6] Its high selectivity for the mutant form of PI3Kα over the wild-type enzyme is designed to minimize on-target toxicities, such as hyperglycemia, which are common with less selective PI3K inhibitors.[2][5][7]

These application notes provide detailed protocols for establishing and utilizing breast cancer xenograft models to evaluate the efficacy of OKI-219. The included data summarizes the key findings from preclinical studies and the diagrams illustrate the relevant biological pathways and experimental workflows.

Signaling Pathway

OKI-219 targets the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism.[8][9][10][11] The H1047R mutation in the p110α catalytic subunit of PI3K (encoded by the PIK3CA gene) leads to constitutive activation of the pathway, promoting tumorigenesis.[5] OKI-219 selectively inhibits this mutant, thereby blocking downstream signaling and inhibiting cancer cell growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation OKI219 OKI-219 OKI219->PI3K Inhibition of H1047R mutant

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of OKI-219.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of OKI-219 in preclinical breast cancer models.

Table 1: Monotherapy Efficacy of OKI-219 in T47D Xenograft Model

Treatment GroupDose RegimenTumor Growth Inhibition/RegressionReference
Vehicle Control--[5]
OKI-21925 mg/kg, PO, QDTumor Regression[5]
OKI-21950 mg/kg, PO, QDTumor Regression[5]
OKI-219100 mg/kg, PO, QDStronger Tumor Regression[5]
Alpelisib20 mg/kg, PO, QDLess Efficacy than OKI-219[5]

Table 2: Combination Therapy Efficacy of OKI-219 in xxT47D Xenograft Model

Treatment GroupDose RegimenTumor Growth Inhibition/RegressionReference
Vehicle Control--[4]
OKI-21925 mg/kg, PO, QD-[4]
Fulvestrant (B1683766)5 mg/mouse, SC, QW-[4]
Palbociclib (B1678290)10 mg/kg, PO, BID-[4]
OKI-219 + FulvestrantAs aboveEnhanced anti-tumor activity[4]
OKI-219 + Fulvestrant + PalbociclibAs aboveDrives enhanced anti-tumor activity[4]

Table 3: Combination Therapy Efficacy of OKI-219 in HCC1954 Xenograft Model

Treatment GroupDose RegimenOutcomeReference
OKI-219 + TucatinibNot specifiedStrong regressions in HER2+/PI3Kα H1047R models resistant to HER2- inhibitors[2]

Experimental Protocols

Protocol 1: T47D Human Breast Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the T47D cell line, which is estrogen receptor-positive (ER+) and carries the PIK3CA H1047R mutation.

Materials:

  • T47D human breast cancer cell line

  • Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old

  • Growth medium (e.g., RPMI-1640 with 10% FBS and insulin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel®

  • Trypsin-EDTA

  • Estrogen pellets (e.g., 17β-estradiol, 0.72 mg/pellet, 60-day release)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture T47D cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase before harvesting.

  • Animal Preparation: One day prior to cell inoculation, implant a slow-release estrogen pellet subcutaneously into the dorsal side of each mouse. This is crucial for the growth of ER+ T47D tumors.[12]

  • Cell Preparation:

    • Trypsinize the T47D cells and centrifuge to form a pellet.

    • Resuspend the cell pellet in sterile PBS.

    • Perform a cell count and viability assessment (trypan blue exclusion). Viability should be >95%.

    • Adjust the cell suspension to a final concentration of 2 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®. Keep the suspension on ice.

  • Tumor Cell Inoculation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Palpate the injection site twice weekly to monitor for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

    • Administer OKI-219 and/or other therapeutic agents according to the desired dosing schedule (e.g., daily oral gavage for OKI-219).

Protocol 2: HCC1954 Human Breast Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using the HCC1954 cell line, which is HER2-positive and also harbors the PIK3CA H1047R mutation.

Materials:

  • HCC1954 human breast cancer cell line

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • PBS, sterile

  • Matrigel®

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Maintain HCC1954 cells in a 37°C, 5% CO2 incubator. Harvest cells during the exponential growth phase.

  • Cell Preparation:

    • Trypsinize and pellet the HCC1954 cells.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[7]

  • Tumor Cell Inoculation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank.[7]

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth as described in Protocol 1.

    • Initiate treatment when tumors reach an average volume of approximately 150-200 mm³.[7][8]

Experimental Workflow and Drug Formulation

The following diagram illustrates the general workflow for in vivo efficacy studies of OKI-219.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture (T47D or HCC1954) inoculation Subcutaneous Cell Inoculation cell_culture->inoculation animal_prep Animal Acclimation & Preparation animal_prep->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (OKI-219 +/- Combination) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Volume) monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis

Caption: General workflow for in vivo xenograft studies of OKI-219.

Drug Formulation and Administration
  • OKI-219: As an orally bioavailable agent, OKI-219 is typically formulated for oral gavage (PO). The specific vehicle was not detailed in the provided search results, but common vehicles for preclinical oral formulations include solutions or suspensions in agents like 0.5% methylcellulose (B11928114) or a mixture of PEG300, Tween 80, and saline.

  • Fulvestrant: For subcutaneous (SC) administration, fulvestrant can be dissolved in sesame oil or other suitable oil-based carriers.[3]

  • Palbociclib: For oral administration (PO), palbociclib can be formulated as a suspension for gavage.

It is critical to perform small-scale formulation tests to ensure the stability and solubility of the compounds in the chosen vehicles before preparing doses for the entire study.

Conclusion

The in vivo experimental models described provide a robust framework for evaluating the anti-cancer efficacy of OKI-219. The T47D and HCC1954 xenograft models are particularly relevant due to their expression of the PIK3CA H1047R mutation, the direct target of OKI-219. The data consistently demonstrates the potent anti-tumor activity of OKI-219, both as a single agent and in combination therapies, supporting its continued clinical development.[1][2] Researchers utilizing these protocols should adhere to institutional animal care and use guidelines.

References

Application Notes and Protocols: Cell-Based Assays for Anticancer Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticancer Agent 219 is a novel synthetic compound under investigation for its therapeutic potential in oncology. Preliminary studies suggest that Agent 219 functions as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent occurrence in a wide range of human cancers.[1][2] By targeting key nodes within this cascade, Agent 219 is hypothesized to induce cancer cell death, inhibit proliferation, and arrest the cell cycle.

These application notes provide a suite of detailed protocols for essential cell-based assays to characterize the anticancer properties of Agent 219. The assays described herein are designed to assess its cytotoxicity, its effect on programmed cell death (apoptosis), its impact on cell cycle progression, and to confirm its mechanism of action by analyzing the phosphorylation status of key pathway proteins.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[5]

Data Presentation: IC50 Values of Agent 219

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Agent 219 were determined in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer12.5
PC-3Prostate Cancer7.1
Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of Agent 219 to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium (B1200493) Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[10][11]

Data Presentation: Apoptosis Induction by Agent 219

MCF-7 cells were treated with Agent 219 at its IC50 concentration (5.2 µM) for 24 hours.

Cell PopulationPercentage of Total Cells (%)
Viable (Annexin V- / PI-)65.3%
Early Apoptotic (Annexin V+ / PI-)24.1%
Late Apoptotic (Annexin V+ / PI+)8.2%
Necrotic (Annexin V- / PI+)2.4%
Experimental Protocol: Annexin V/PI Staining

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with Agent 219 for the desired time. Harvest both adherent and floating cells.[4]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][13] Viable cells will be double-negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[10]

Cell Cycle Analysis by Propidium Iodide Staining

Anticancer agents often induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). This protocol uses propidium iodide (PI) to stain cellular DNA, and the DNA content is then quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[14]

Data Presentation: Cell Cycle Arrest Induced by Agent 219

MCF-7 cells were treated with Agent 219 at its IC50 concentration (5.2 µM) for 24 hours.

Cell Cycle PhaseControl (%)Agent 219 Treated (%)
G0/G160.1%75.3%
S25.5%12.2%
G2/M14.4%12.5%
Sub-G1 (Apoptotic)1.2%8.5%
Experimental Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cells

  • PBS, cold

  • 70% Ethanol (B145695), ice-cold

  • PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 200 µg/mL RNase A, and 50 µg/mL PI in PBS)[15][16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol to fix the cells.[16] Incubate on ice for at least 2 hours or at -20°C overnight.[17]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases. Apoptotic cells will appear in the sub-G1 peak.

Confirmation of Mechanism: Western Blot Analysis of PI3K/AKT/mTOR Pathway

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm that Agent 219 inhibits its targets.[18] A decrease in the phosphorylation of AKT (at Ser473) and downstream effectors like S6 Ribosomal Protein indicates successful pathway inhibition.[19]

Experimental Protocol: Western Blot

Materials:

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • TBST buffer (Tris-Buffered Saline with 0.1% Tween 20)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • ECL chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with Agent 219 for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Signal Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[20]

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of Agent 219.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt AKT pip3->akt Activates mtor mTORC1 akt->mtor Activates downstream Cell Growth & Proliferation mtor->downstream Promotes agent219 This compound agent219->inhibit inhibit->pi3k

Caption: PI3K/AKT/mTOR pathway with inhibition by Agent 219.

Experimental Workflow Diagram

Experimental_Workflow start_node start_node process_node process_node assay_node assay_node A Cancer Cell Culture B Treatment with This compound A->B C1 MTT Assay B->C1 C2 Annexin V / PI Staining B->C2 C3 Cell Cycle Analysis B->C3 C4 Western Blot B->C4 D1 Cytotoxicity (IC50) C1->D1 D2 Apoptosis Analysis C2->D2 D3 Cell Cycle Distribution C3->D3 D4 Pathway Inhibition C4->D4

Caption: General workflow for cell-based assay evaluation.

References

"Anticancer agent 219" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 219, also known as P139, is a derivative of camptothecin (B557342), a class of potent anticancer compounds.[1] Like other camptothecin analogues, its mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, agent 219 leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.

This document provides detailed protocols for the preparation of this compound solutions and guidelines for assessing its stability. It also includes representative data for the camptothecin class of compounds to guide researchers in their experimental design.

Physicochemical Properties and Stability of Camptothecin Derivatives

The stability of camptothecin and its derivatives is critically dependent on pH. The active form of the molecule possesses a closed α-hydroxy lactone ring. This ring is susceptible to hydrolysis under neutral or alkaline conditions, opening to form an inactive carboxylate species. Therefore, maintaining acidic to neutral conditions is crucial for preserving the agent's anticancer activity.

Disclaimer: The following tables summarize quantitative data for camptothecin and its well-studied derivatives. Specific quantitative data for this compound is not publicly available. This information is provided as a general guide and may not be representative of the specific properties of this compound.

Table 1: Solubility of Camptothecin Derivatives in Common Solvents

SolventSolubilityRemarks
DMSO Generally solubleRecommended for preparing stock solutions.
Ethanol Sparingly solubleMay be used for intermediate dilutions.
Water Poorly solubleAqueous solubility is very low.
Aqueous Buffers (pH < 6.0) Slightly solubleSolubility is pH-dependent; acidic conditions favor the lactone form.

Table 2: Stability of Camptothecin Derivatives under Various Conditions

ConditionStabilityRemarks
Acidic pH (4.0-5.0) Relatively stableThe lactone form is favored.
Neutral to Alkaline pH (>7.0) UnstableHydrolysis to the inactive carboxylate form is rapid.
Elevated Temperature Degradation may occurStore solutions at low temperatures.
Exposure to Light Potential for photodegradationProtect solutions from light.
Freeze-Thaw Cycles May affect stabilityAliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the required concentration: For a 10 mM stock solution, calculate the required amount of this compound (Molecular Formula: C₂₃H₁₉F₂N₃O₆) and DMSO.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the lyophilized powder of this compound.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage. The product information sheet suggests storage at -20°C.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions for extended periods due to the potential for hydrolysis and precipitation.

Protocol 3: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the stability of this compound by separating and quantifying the active lactone and inactive carboxylate forms.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the aqueous buffers of interest to a final concentration suitable for HPLC analysis.

    • Incubate the samples under different conditions to be tested (e.g., different pH values, temperatures, or light exposure).

  • HPLC Analysis:

    • Set up the RP-HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape and maintain the lactone form during analysis).

    • Inject the samples at specified time points.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for camptothecin derivatives (typically around 254 nm and 370 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the lactone and carboxylate forms based on their retention times (the lactone form is generally more retained on a C18 column).

    • Calculate the percentage of the lactone form remaining at each time point to determine the stability of the compound under the tested conditions.

Visualizations

Signaling Pathway

Anticancer_Agent_219_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Top1-DNA Complex Top1-DNA Complex DNA->Top1-DNA Complex Topoisomerase I Topoisomerase I Topoisomerase I->Top1-DNA Complex Binds to DNA Cleavable Complex Cleavable Complex Top1-DNA Complex->Cleavable Complex Stabilized by Agent 219 DNA Strand Breaks DNA Strand Breaks Cleavable Complex->DNA Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest This compound This compound This compound->Topoisomerase I Inhibition Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment Agent_219_Powder This compound (Lyophilized Powder) Stock_Solution 10 mM Stock Solution in DMSO Agent_219_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solutions Working Solutions in Culture Medium Stock_Solution->Working_Solutions Incubation Incubate under Test Conditions (pH, Temp, Light) Stock_Solution->Incubation HPLC_Analysis RP-HPLC Analysis Incubation->HPLC_Analysis Data_Analysis Quantify Lactone vs. Carboxylate Forms HPLC_Analysis->Data_Analysis

Caption: Workflow for solution preparation and stability testing.

References

Application Note: Evaluation of Anticancer Agent 219 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticancer Agent 219 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy. This document provides detailed protocols for the in vivo administration and evaluation of this compound in human tumor xenograft mouse models, designed for researchers in oncology and drug development.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound exerts its effect by targeting key nodes within the PI3K/Akt/mTOR cascade. The diagram below illustrates the signaling pathway and the inhibitory action of the agent.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Agent219 This compound Agent219->PI3K Inhibits Agent219->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Agent 219.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of this compound in a xenograft mouse model is outlined below. This process ensures systematic data collection from cell line selection to endpoint analysis.

Workflow A 1. Cell Line Selection (e.g., MCF-7, U87MG) B 2. Cell Culture & Expansion A->B C 3. Tumor Implantation (Subcutaneous in athymic nude mice) B->C D 4. Tumor Growth to Palpable Size (e.g., 100-150 mm³) C->D E 5. Randomization into Groups (Vehicle, Agent 219 Doses) D->E F 6. Treatment Administration (Oral gavage, IP injection) E->F G 7. Monitor Tumor Volume & Body Weight (2-3 times per week) F->G H 8. Endpoint Reached (e.g., Tumor volume > 2000 mm³ or 21 days) G->H I 9. Euthanasia & Tissue Collection (Tumor, plasma, organs) H->I J 10. Data Analysis (TGI, statistical analysis) I->J

Application Notes and Protocols for Anticancer Agent NT219 in Head and Neck Squamous Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a first-in-class small molecule inhibitor that functions as a dual-targeting agent against Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] These two proteins are crucial drivers of oncogenesis and mediators of therapeutic resistance in a variety of malignancies, including recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).[1][2] Preclinical and clinical studies have demonstrated the potential of NT219 to overcome tumor resistance and induce anti-tumor activity, particularly in combination with other targeted therapies like cetuximab. This document provides detailed application notes and protocols for the investigation of NT219 in HNSCC research models.

Mechanism of Action

NT219 exhibits a unique dual mechanism of action. It covalently binds to IRS1/2, leading to their degradation, and also blocks the phosphorylation of STAT3.[1][2] The degradation of IRS1/2 disrupts downstream signaling through major survival pathways, including PI3K/AKT and MEK/ERK. The inhibition of STAT3 phosphorylation prevents its nuclear translocation and subsequent regulation of oncogenic gene expression. This combined action leads to the induction of tumor cell apoptosis and inhibition of proliferation.[1]

Target Cancer Type: Recurrent and/or Metastatic Squamous Cell Carcinoma of the Head and Neck (R/M SCCHN)

Clinical investigation has primarily focused on R/M SCCHN, a challenging malignancy with limited treatment options for patients who have progressed on prior therapies.[2] Preclinical evidence also suggests potential efficacy in other solid tumors such as colorectal, pancreatic, lung, and breast cancer.

Data Presentation

Preclinical Efficacy of NT219 in HNSCC Models
Experimental ModelTreatment GroupOutcome MeasureResultp-value
Patient-Derived Xenograft (PDX) of R/M HNSCCNT219 MonotherapyTumor Growth Inhibition (TGI)69%0.017
Cetuximab MonotherapyTumor Growth Inhibition (TGI)17%-
NT219 + CetuximabTumor Growth Inhibition (TGI)100% (Complete TGI)0.001
3D Spheroid Assay (HNSCC cell lines)NT219 MonotherapyReduction in Cancer Stem Cell (CSC) Viability82%<0.001
Cetuximab MonotherapyReduction in Cancer Stem Cell (CSC) ViabilityNo significant effect-
NT219 + CetuximabReduction in Cancer Stem Cell (CSC) Viability94%<0.001

Data synthesized from conference abstracts and press releases.

Clinical Activity of NT219 in Combination with Cetuximab in R/M SCCHN (Phase 1/2 Study NCT04474470)
Dose Level of NT219Number of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
50 mg/kg728.6% (2 confirmed Partial Responses)71.4% (3 Stable Diseases)
100 mg/kgRecommended Phase 2 DoseData collection ongoingData collection ongoing

Data from the dose-escalation portion of the Phase 1/2 trial.

Mandatory Visualizations

NT219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IGF1R / IR IRS1_2 IRS1/2 Receptor->IRS1_2 Activates PI3K PI3K IRS1_2->PI3K AKT AKT PI3K->AKT Activates Gene_Expression Oncogenic Gene Expression AKT->Gene_Expression Promotes Survival & Proliferation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression Dimerizes & Translocates NT219 NT219 NT219->IRS1_2 Degrades NT219->pSTAT3 Inhibits

Caption: NT219 Signaling Pathway.

Experimental_Workflow_PDX Patient_Tumor Surgically Resected HNSCC Patient Tumor Implantation Implant Tumor Fragments into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Treatment Administer NT219 and/or Control Vehicle Tumor_Growth->Treatment Measurement Measure Tumor Volume Over Time Treatment->Measurement Analysis Data Analysis (TGI) Measurement->Analysis

Caption: Patient-Derived Xenograft (PDX) Workflow.

Experimental Protocols

In Vitro 3D Spheroid Cell Viability Assay

Objective: To assess the cytotoxic effects of NT219 on HNSCC cancer stem cells (CSCs) grown in a 3D spheroid culture.

Materials:

  • HNSCC cell lines (e.g., FaDu, SCC-9)

  • Ultra-low attachment 96-well plates

  • Complete cell culture medium

  • NT219 (stock solution in DMSO)

  • Cetuximab (optional, for combination studies)

  • CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HNSCC cells in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Spheroid Formation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.

  • Drug Treatment: Prepare serial dilutions of NT219 in complete culture medium. Add 100 µL of the drug dilutions to the wells containing spheroids. For vehicle control wells, add medium with the corresponding concentration of DMSO.

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • Viability Assessment: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D Reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100% viability).

Western Blot for IRS1 and Phospho-STAT3

Objective: To determine the effect of NT219 on the protein levels of IRS1 and the phosphorylation status of STAT3 in HNSCC cells.

Materials:

  • HNSCC cell lines

  • NT219

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-IRS1, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate HNSCC cells and allow them to adhere overnight. Treat the cells with various concentrations of NT219 for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of NT219 as a monotherapy and in combination with cetuximab in a preclinical in vivo model that closely recapitulates human HNSCC.

Materials:

  • NOD-scid gamma (NSG) mice (6-8 weeks old)

  • Fresh HNSCC tumor tissue from patient biopsies

  • Matrigel

  • NT219 formulation for intravenous (IV) administration

  • Cetuximab formulation for intraperitoneal (IP) administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: a. Obtain fresh HNSCC tumor tissue from surgical resection under sterile conditions. b. Cut the tumor into small fragments (approximately 2-3 mm³). c. Subcutaneously implant one tumor fragment into the flank of each anesthetized NSG mouse.

  • Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). b. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration: a. Randomize mice into treatment groups (e.g., Vehicle control, NT219 monotherapy, Cetuximab monotherapy, NT219 + Cetuximab combination). b. Administer NT219 intravenously and/or cetuximab intraperitoneally according to the desired dosing schedule (e.g., twice weekly).

  • Efficacy Evaluation: a. Continue to monitor tumor growth and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSTAT3 and IRS1).

  • Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

NT219 is a promising anticancer agent with a well-defined dual mechanism of action targeting key survival and resistance pathways in HNSCC. The provided application notes and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of NT219. Rigorous and standardized experimental procedures are crucial for generating reproducible and translatable data that can inform the future clinical development of this novel therapeutic.

References

Application Notes and Protocols: Osimertinib in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for patients with EGFR-mutated non-small cell lung cancer (NSCLC).[1][2] Despite its initial efficacy, acquired resistance often leads to disease progression.[3][4] Key mechanisms of resistance include the activation of bypass signaling pathways, with MET amplification being one of the most common.[3][5][6] This has prompted extensive research into combination therapies aimed at overcoming or delaying resistance and improving patient outcomes.[2]

These application notes provide an overview of preclinical and clinical studies involving Osimertinib in combination with other anticancer agents, such as the MET inhibitor Savolitinib (B612288) and standard chemotherapy. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.

Signaling Pathways and Rationale for Combination Therapy

Osimertinib selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations. However, tumors can develop resistance by activating alternative signaling pathways, such as the MET pathway.[3][6] MET amplification can lead to EGFR-independent tumor growth, rendering Osimertinib ineffective. Combining Osimertinib with a MET inhibitor like Savolitinib simultaneously blocks both the EGFR and MET pathways, a strategy that has shown promise in overcoming this resistance mechanism.[3][5][6][7] Another approach is to combine Osimertinib with chemotherapy to target a broader range of cancer cell vulnerabilities from the outset of treatment.[1][2][8]

EGFR_MET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits Savolitinib Savolitinib Savolitinib->MET Inhibits

Caption: EGFR and MET signaling pathways and points of inhibition by Osimertinib and Savolitinib.

Quantitative Data from Combination Studies

The efficacy of Osimertinib in combination therapies has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Preclinical In Vivo Data: Osimertinib + Savolitinib
Treatment GroupDose Schedule (mg/kg, daily)Tumor Growth Inhibition (TGI) / RegressionReference
Osimertinib (monotherapy)1034% TGI (not significant)[6][9]
Savolitinib (monotherapy)15~84% TGI (significant)[6][9]
Osimertinib + Savolitinib (combo)10 + 1584% Tumor Regression[6][9]
Osimertinib + Savolitinib (combo)10 + 2.546% Tumor Regression[9]
Osimertinib + Savolitinib (combo)10 + 196% TGI[6][9]
Osimertinib + Savolitinib (combo)10 + 0.381% TGI[9]

Data from a patient-derived xenograft (PDX) mouse model with EGFRm, MET-amplified NSCLC.[9]

Clinical Trial Data: Osimertinib + Savolitinib
Trial Name / CohortPatient PopulationObjective Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Reference
TATTON (Phase Ib)EGFRm, MET-amplified NSCLC with progression on prior EGFR-TKIEncouraging antitumor activity reported--[5][7][10]
SAVANNAH (Phase II)EGFRm, MET-overexpressed/amplified NSCLC with progression on first-line Osimertinib32% (overall)8.3 months5.3 months[3]
SAVANNAH (IHC90+/FISH10+ subgroup)High MET overexpression/amplification49%9.3 months-[3][6][10]
FLOWERS (Phase II)First-line treatment for de novo MET-aberrant, EGFRm advanced NSCLC90.5% (combo) vs 60.9% (mono)18.6 months (combo) vs 8.4 months (mono)19.5 months (combo) vs 9.3 months (mono)[11][12][13]
Clinical Trial Data: Osimertinib + Chemotherapy
Trial NamePatient PopulationTreatment ArmsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
FLAURA2 (Phase III)Newly diagnosed EGFR-mutated advanced NSCLCOsimertinib + Platinum-Pemetrexed vs Osimertinib alone47.5 months vs 37.6 months25.5 months vs 16.7 months83.2% vs 75.5%[1][8][14][15][16][17]

Experimental Protocols

Detailed and reproducible protocols are essential for preclinical evaluation of drug combinations.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Osimertinib and combination agent (e.g., Savolitinib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT Solvent (e.g., DMSO or acidified isopropanol)[18]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >90%.[19]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of Osimertinib, the combination agent, and the combination of both in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for a specified duration (e.g., 72 hours).[19]

  • MTT Addition:

    • Add 10-20 µL of MTT reagent to each well to achieve a final concentration of approximately 0.5 mg/mL.[20]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[20]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.[20]

    • Mix gently on an orbital shaker to ensure complete solubilization.[20]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a typical cell viability (MTT) assay.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within signaling pathways.[21][22][23]

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[21]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with Osimertinib, the combination agent, or vehicle control for the desired time.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer.[21]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[21]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[21]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.[21]

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[21]

    • Transfer the separated proteins to a nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24][25]

    • Wash the membrane three times for 5 minutes each with TBST.[24]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[21]

    • Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 3: In Vivo Xenograft Model Efficacy Study

Xenograft models are crucial for evaluating the antitumor activity of drug combinations in a living organism.[26][27][28]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old[29]

  • Human cancer cell line suspension (e.g., 5 x 10^6 cells in 0.1 mL serum-free medium)[29]

  • Osimertinib and combination agent formulated for in vivo administration

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cancer cell suspension subcutaneously into the right flank of each mouse.[26][29]

    • Monitor the animals regularly for tumor growth.

  • Group Randomization and Treatment:

    • When mean tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group).[29]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[29]

    • Administer treatments as per the study design (e.g., oral gavage daily). Groups should include:

      • Vehicle Control

      • Osimertinib monotherapy

      • Combination agent monotherapy

      • Osimertinib + combination agent

  • Monitoring and Data Collection:

    • Measure tumor volumes and mouse body weights 2-3 times per week.[29]

    • Observe animals daily for any signs of toxicity.

  • Study Endpoint and Analysis:

    • Conclude the study when tumors in the control group reach a specified size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[29]

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure final tumor weights and calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Tumors can be preserved for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Synergy cluster_combo Combination Effect A Drug A Effect C Additive Effect (Expected) B Drug B Effect S Synergistic Effect (Observed > Expected) C->S > Ant Antagonistic Effect (Observed < Expected) C->Ant <

Caption: Conceptual relationship of synergistic, additive, and antagonistic drug interactions.

References

"Anticancer agent 219" cellular uptake and distribution assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 219 is a novel synthetic compound demonstrating significant cytotoxic effects against a broad range of cancer cell lines. Preliminary studies suggest that its mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication, leading to cell cycle arrest and apoptosis. Understanding the cellular uptake and subcellular distribution of this compound is crucial for optimizing its therapeutic efficacy and elucidating its complete mechanism of action. Efficient entry into cancer cells and localization to the nucleus are key determinants of its potency.[1][2][3]

These application notes provide detailed protocols for quantifying the cellular uptake and visualizing the intracellular distribution of this compound. For the purpose of these protocols, it is assumed that a fluorescently labeled version of the agent, This compound-FITC , is available. Fluorescent labeling enables real-time tracking and quantification of the drug within living cells.[][5][6] The described methods include flow cytometry for high-throughput quantitative analysis of drug uptake and confocal microscopy for high-resolution imaging of its subcellular localization.[7][8][9]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the cellular uptake and distribution of this compound-FITC in various cancer cell lines.

Table 1: Cellular Uptake of this compound-FITC (10 µM) Over Time

Cell Line1 hour (MFI)¹4 hours (MFI)¹12 hours (MFI)¹24 hours (MFI)¹
HeLa (Cervical Cancer)15,23045,89089,12092,500
A549 (Lung Cancer)12,50038,75075,40078,100
MCF-7 (Breast Cancer)9,80029,50062,30065,200

¹ MFI: Mean Fluorescence Intensity as determined by flow cytometry. Data are representative of triplicate experiments.

Table 2: Subcellular Distribution of this compound-FITC after 12-hour Incubation

Cell LineNuclear (%)Cytoplasmic (%)Mitochondrial (%)
HeLa75 ± 520 ± 45 ± 1
A54972 ± 623 ± 55 ± 2
MCF-768 ± 726 ± 66 ± 2

Percentages were determined by fluorescence intensity analysis of confocal microscopy images, with organelles identified by specific fluorescent markers.

Experimental Workflow

The general workflow for assessing the cellular uptake and distribution of this compound is outlined below.

G cluster_prep Preparation cluster_assay Assays cluster_uptake Uptake Analysis cluster_dist Distribution Analysis cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., HeLa, A549, MCF-7) drug_prep 2. Prepare Anticancer Agent 219-FITC Solution treatment 3. Treat Cells with Agent 219-FITC drug_prep->treatment harvest_flow 4a. Harvest and Wash Cells treatment->harvest_flow stain_organelles 4b. Stain Organelles (e.g., DAPI, MitoTracker) treatment->stain_organelles flow_cytometry 5a. Analyze by Flow Cytometry harvest_flow->flow_cytometry quant_uptake 6a. Quantify Mean Fluorescence Intensity flow_cytometry->quant_uptake confocal 5b. Image by Confocal Microscopy stain_organelles->confocal quant_dist 6b. Analyze Co-localization and Signal Intensity confocal->quant_dist

Experimental workflow for cellular uptake and distribution assays.

Experimental Protocols

Protocol 1: Cellular Uptake Assay by Flow Cytometry

This protocol provides a quantitative measurement of this compound-FITC uptake in a cell population over time.[2][7][10]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • This compound-FITC stock solution (e.g., 10 mM in DMSO)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a working solution of this compound-FITC in a complete growth medium (e.g., a final concentration of 10 µM). Remove the old medium from the wells and add the medium containing the agent. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for various time points (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.[7]

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with a complete growth medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Sample Preparation for Flow Cytometry:

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer the cell suspension to flow cytometry tubes and keep on ice, protected from light, until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the emitted fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter).[7]

    • Record the fluorescence intensity for at least 10,000 cells per sample.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter properties.

    • Determine the Mean Fluorescence Intensity (MFI) of the gated population for each sample. The increase in MFI in treated cells compared to the vehicle control represents the cellular uptake of this compound-FITC.[7]

Protocol 2: Subcellular Distribution Analysis by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of this compound-FITC.[8][11][12]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Glass-bottom dishes or coverslips in 6-well plates

  • This compound-FITC

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mitochondrial stain (e.g., MitoTracker™ Red CMXRos)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a low density to allow for clear imaging of individual cells. Incubate for 24 hours.

  • Compound and Organelle Staining:

    • If using a live-cell mitochondrial stain like MitoTracker, add it to the medium according to the manufacturer's protocol and incubate for 15-30 minutes.

    • Remove the medium and add fresh medium containing this compound-FITC (e.g., 10 µM).

    • Incubate for the desired time (e.g., 12 hours) at 37°C and 5% CO2.

  • Cell Fixation and Nuclear Staining:

    • Aspirate the medium and wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add the nuclear stain (e.g., DAPI) at the recommended concentration and incubate for 5-10 minutes.

    • Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Confocal Imaging:

    • Image the samples using a confocal microscope with appropriate laser lines and emission filters for FITC (for the agent), DAPI (for the nucleus), and the mitochondrial stain.

    • Acquire Z-stack images to obtain three-dimensional information.

  • Image Analysis:

    • Analyze the images using appropriate software (e.g., ImageJ/Fiji, Leica LAS X).

    • Assess the co-localization of the green fluorescence from this compound-FITC with the blue fluorescence of the nucleus and the red fluorescence of the mitochondria.

    • Quantify the fluorescence intensity in different cellular compartments to determine the percentage distribution.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as a topoisomerase II (Topo II) inhibitor. The diagram below illustrates its proposed mechanism of action, leading to apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agent This compound agent_cyto Agent 219 agent->agent_cyto Cellular Uptake agent_nuc Agent 219 agent_cyto->agent_nuc Nuclear Translocation topo_dna Topo II - DNA Complex agent_nuc->topo_dna Inhibition ds_breaks DNA Double-Strand Breaks topo_dna->ds_breaks Stabilization of Cleavable Complex atm_atr ATM/ATR Activation ds_breaks->atm_atr Sensing of DNA Damage p53 p53 Stabilization atm_atr->p53 apoptosis Apoptosis p53->apoptosis Induction of Pro-apoptotic Genes

Proposed signaling pathway for this compound.

References

Troubleshooting & Optimization

"Anticancer agent 219" off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 219

Fictional Scenario: this compound is a novel ATP-competitive kinase inhibitor designed to target BCR-ABL for the treatment of Chronic Myeloid Leukemia (CML). During preclinical studies, researchers have observed unexpected phenotypes, including mild cardiotoxicity and hypertension, which are not typically associated with BCR-ABL inhibition. These findings suggest potential off-target activities that require thorough investigation.

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common experimental issues and answering frequently asked questions related to the investigation of Agent 219's off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Agent 219?

A1: Off-target effects occur when a drug, such as Agent 219, binds to and modulates proteins other than its intended target (BCR-ABL).[1][2] This is a significant concern because unintended molecular interactions can lead to misinterpretation of experimental results, unexpected cellular toxicities (like the observed cardiotoxicity), and potential adverse effects in clinical settings.[2][3][4] The primary cause is often the structural similarity of the ATP-binding pocket across many kinases, making absolute specificity challenging to achieve.[1]

Q2: The observed toxicity in my cell line occurs at a concentration close to the IC50 for the primary target. How can I determine if this is an on-target or off-target effect?

A2: Differentiating on-target from off-target effects is critical. A multi-step approach is recommended:

  • Use an Orthogonal Inhibitor: Test a structurally unrelated inhibitor that also targets BCR-ABL. If the toxicity persists at a similar on-target potency, the effect is more likely to be on-target.[1]

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce or knock out the BCR-ABL protein.[1][2] If the phenotype of the genetic knockdown matches the phenotype observed with Agent 219, it strongly supports an on-target mechanism.[1]

  • Dose-Response Analysis: Perform detailed dose-response curves. On-target effects should track closely with the IC50 of BCR-ABL inhibition, while off-target effects might occur at slightly different concentrations.

  • Rescue Experiment: If possible, introduce a drug-resistant mutant of BCR-ABL into the cells. If the cells become resistant to the toxic effects of Agent 219, the phenotype is on-target.

Q3: What are the recommended first steps to identify the specific off-targets of Agent 219?

A3: A systematic approach is best for identifying unknown off-targets:

  • In Silico Profiling: Use computational models to predict potential off-target interactions based on the structure of Agent 219 and its similarity to known kinase inhibitors.[5][6]

  • In Vitro Kinase Profiling: Screen Agent 219 against a large panel of recombinant kinases (e.g., a kinome scan).[7][8] This provides direct evidence of which kinases it can inhibit and at what potency.

  • Cell-Based Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm if the predicted off-targets are engaged by Agent 219 in a cellular environment.[2][8][9]

  • Chemical Proteomics: Employ unbiased techniques like affinity chromatography coupled with mass spectrometry to pull down proteins that directly bind to Agent 219 from cell lysates.[8]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in my in vitro kinase assay.

Potential Cause Recommended Troubleshooting Steps
Compound Precipitation Visually inspect for precipitation in the assay buffer. Determine the solubility limit of Agent 219 in the final assay conditions and ensure you are working below this concentration.[10]
Reagent Quality/Stability Ensure the quality and purity of ATP, substrates, and buffers. Aliquot the kinase enzyme to avoid repeated freeze-thaw cycles, which can reduce its activity.[7][10]
Inaccurate Pipetting Calibrate pipettes regularly. For small volumes, use reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.[7][10]
Assay Interference Run a control experiment without the kinase enzyme to check if Agent 219 interferes with the detection system (e.g., fluorescence quenching or enhancement).[10]
Variable Enzyme Activity Ensure consistent incubation times and temperatures. Use a fresh aliquot of the kinase for each experiment to ensure its activity has not diminished.[10]

Issue 2: No thermal shift observed in CETSA for a suspected off-target.

Potential Cause Recommended Troubleshooting Steps
Low Target Expression Confirm that the suspected off-target protein is expressed at detectable levels in your chosen cell line using Western blot or qPCR.[8][9]
Poor Cell Permeability Agent 219 may not be reaching its intracellular target. Assess the compound's physicochemical properties or perform a cell permeability assay.[8]
Incorrect Heating Conditions The chosen temperature range may not be optimal for the target protein. Optimize the heat challenge by testing a broader range of temperatures to establish a clear melting curve for the protein of interest.[9]
Insufficient Compound Concentration The intracellular concentration of Agent 219 may be too low to cause a detectable shift. Test a higher concentration of the inhibitor. Note that CETSA often requires higher concentrations than those needed for functional inhibition.[9][11]
No Stabilization/Destabilization It is possible for a compound to bind a target without altering its thermal stability.[11] In this case, CETSA is not a suitable method. Use an orthogonal method like a cellular pull-down or proximity ligation assay to validate the interaction.

Issue 3: Difficulty validating hits from a phospho-proteomics screen.

Potential Cause Recommended Troubleshooting Steps
Indirect Pathway Effects A change in phosphorylation may be an indirect, downstream consequence of inhibiting the primary target or an off-target, rather than a direct substrate of a novel off-target kinase.[12]
Low Stoichiometry Phosphorylation events are often transient and occur at low levels, making them difficult to validate.[13] Use highly sensitive phospho-specific antibodies for Western blotting and ensure lysates are prepared with a cocktail of phosphatase inhibitors.[13]
Antibody Quality The phospho-specific antibody used for validation may be of poor quality or non-specific. Validate the antibody using a positive control (e.g., cell lysate treated with a known activator of the pathway) and a negative control (e.g., lysate from cells with the target knocked out or treated with a phosphatase).
Biological Variability Biological replicates may show high variability. Ensure consistent cell culture conditions, treatment times, and lysis procedures. Use a robust statistical framework to analyze the mass spectrometry data.

Quantitative Data Summary

The following tables summarize the inhibitory profile of Agent 219 based on fictional preclinical data.

Table 1: Kinase Inhibitory Profile of Agent 219 Data from in vitro radiometric assays.

Target Kinase Ki (nM) Classification
BCR-ABL 1.2 On-Target
KDR (VEGFR2)8.5Potent Off-Target
PDGFRβ15.3Potent Off-Target
c-Kit22.1Potent Off-Target
SRC150.4Weak Off-Target
LCK210.8Weak Off-Target
p38α>1000Negligible

Table 2: Cellular IC50 Values of Agent 219 in Different Cell Lines

Cell Line Primary Target IC50 (nM) Notes
K562BCR-ABL5.5CML cell line, high sensitivity
Ba/F3 (p210)BCR-ABL4.8Engineered cell line
HUVECVEGFR2, PDGFRβ35.2Endothelial cells, moderate sensitivity
A549None (WT)>5000Non-sensitive control cell line

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of Agent 219 with a suspected off-target protein (e.g., KDR/VEGFR2) in intact cells.[2][9]

Methodology:

  • Cell Treatment: Culture HUVEC cells to ~80% confluency. Treat cells with either Agent 219 (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) and incubate for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.[8]

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble KDR/VEGFR2 protein remaining at each temperature by Western blot.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature for both vehicle- and Agent 219-treated samples. A rightward shift in the melting curve for the Agent 219-treated sample indicates thermal stabilization and confirms target engagement.[9]

Protocol 2: Phospho-Proteomics Workflow for Pathway Analysis

Objective: To identify signaling pathways modulated by Agent 219 in an unbiased, global manner.[13][14]

Methodology:

  • Sample Preparation: Treat HUVEC cells with Agent 219 (35 nM, IC50 concentration) or vehicle (DMSO) for a short duration (e.g., 2 hours) to capture early signaling events.

  • Lysis and Protein Digestion: Immediately wash cells with ice-cold PBS. Lyse cells in a urea-based buffer containing a comprehensive cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[13] Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is crucial due to the low stoichiometry of most phosphorylation events.[13][15]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Use a data-dependent acquisition (DDA) mode to identify and quantify phosphopeptides.[15]

  • Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with Agent 219.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to determine which signaling pathways are over-represented in the set of differentially regulated phosphoproteins.

  • Orthogonal Validation: Validate key hits from the screen using phospho-specific antibodies via Western blotting.[13]

Visualizations

On_Off_Target_Pathways cluster_on_target On-Target Pathway (CML Cell) cluster_off_target Off-Target Pathway (Endothelial Cell) Agent219_On Agent 219 BCR_ABL BCR-ABL Agent219_On->BCR_ABL Inhibition STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT Proliferation_On Cell Proliferation & Survival STAT5->Proliferation_On RAS_RAF->Proliferation_On PI3K_AKT->Proliferation_On Agent219_Off Agent 219 VEGFR2 KDR/VEGFR2 Agent219_Off->VEGFR2 Inhibition PDGFRB PDGFRβ Agent219_Off->PDGFRB Inhibition PLCg PLCγ VEGFR2->PLCg PI3K_AKT_Off PI3K/AKT VEGFR2->PI3K_AKT_Off PDGFRB->PLCg PDGFRB->PI3K_AKT_Off Toxicity Cardiotoxicity & Hypertension PLCg->Toxicity PI3K_AKT_Off->Toxicity

Caption: On-target vs. off-target signaling pathways of Agent 219.

Off_Target_Workflow Observation Unexpected Phenotype Observed (e.g., Cardiotoxicity) Hypothesis Hypothesis: Off-Target Effect Observation->Hypothesis Screening Broad Profiling (Kinome Scan, Proteomics) Hypothesis->Screening Hit_ID Identify Potential Hits (e.g., VEGFR2, PDGFRβ) Screening->Hit_ID Validation Orthogonal Validation Hit_ID->Validation CETSA Cellular Target Engagement (CETSA) Validation->CETSA Biophysical Genetic Genetic Knockdown (siRNA/CRISPR) Validation->Genetic Genetic Conclusion Confirm Off-Target & Link to Phenotype CETSA->Conclusion Genetic->Conclusion SAR Structure-Activity Relationship (SAR) - Design more selective compounds Conclusion->SAR Troubleshooting_CETSA Start Inconsistent CETSA Results Check_Protein Is Target Protein Expressed & Detectable? Start->Check_Protein Check_Compound Is Compound Cell-Permeable? Check_Protein->Check_Compound Yes Increase_Expression Use Overexpression System or Different Cell Line Check_Protein->Increase_Expression No Check_Conditions Are Heating Conditions Optimized? Check_Compound->Check_Conditions Yes Permeability_Assay Perform Permeability Assay (e.g., PAMPA) Check_Compound->Permeability_Assay No Check_Antibody Is Western Blot Working Optimally? Check_Conditions->Check_Antibody Yes Optimize_Temp Run Temperature Gradient (Melt Curve) Check_Conditions->Optimize_Temp No Optimize_WB Titrate Antibodies, Optimize Blocking Check_Antibody->Optimize_WB No Success Consistent Results Check_Antibody->Success Yes

References

Technical Support Center: Anticancer Agent BMF-219

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of BMF-219, with a focus on its effects on normal cells.

Frequently Asked Questions (FAQs)

Q1: What is BMF-219 and what is its mechanism of action?

A1: BMF-219 is a selective, orally bioavailable, and irreversible inhibitor of the protein menin.[1] Menin is a scaffold protein that plays a crucial role in gene transcription and cell signaling.[2] In certain cancers, such as those with KMT2A (MLL) rearrangements or NPM1 mutations, menin is a key component of a complex that drives the expression of oncogenes like HOXA9 and MEIS1.[3][4] BMF-219 covalently binds to menin, disrupting this oncogenic signaling, which can lead to cancer cell differentiation and apoptosis.[4][5]

Q2: What are the known on-target toxicities of menin inhibitors like BMF-219 in a clinical setting?

A2: The primary on-target toxicity observed with menin inhibitors in clinical trials is Differentiation Syndrome (DS).[3][5] DS is a known complication of therapies that induce the differentiation of leukemic cells.[3] Symptoms can be managed with cytoreductive therapy, such as hydroxyurea (B1673989) and steroids.[5] In clinical studies with BMF-219, cases of DS have been observed but were generally manageable, and did not typically lead to discontinuation of the treatment.[5][6]

Q3: Are there any known off-target toxicities associated with menin inhibitors?

A3: Off-target effects can be specific to the small molecule inhibitor. For some menin inhibitors, potential toxicities such as QTc prolongation have been noted.[7] However, clinical trial data for BMF-219 have indicated no observed QTc prolongation.[8][9][10] As with many drugs, BMF-219 is metabolized by CYP3A4 enzymes, so co-administration with strong inhibitors of this enzyme can increase exposure and potential for adverse effects.[11]

Q4: How does the toxicity of BMF-219 in normal cells compare to its activity in cancer cells?

A4: While extensive data exists on the potent anti-tumor activity of BMF-219 in various cancer cell lines and patient-derived xenograft models, there is limited publicly available quantitative data directly comparing its IC50 values in normal versus cancer cells. The therapeutic strategy behind menin inhibition is to target a dependency specific to certain cancer cells, which may provide a therapeutic window. However, menin is also essential for normal processes like hematopoiesis.[12] Long-term safety and the impact on normal stem cell function are still under investigation in ongoing clinical trials.[13] To determine the selectivity of BMF-219 in your specific experimental system, it is crucial to perform parallel cytotoxicity assays on relevant normal cell lines.

Troubleshooting Experimental Issues

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. Allow cells to attach and resume logarithmic growth for 24 hours before adding BMF-219.

  • Possible Cause: Solvent (e.g., DMSO) concentration is too high.

    • Solution: The final concentration of the solvent in the cell culture medium should be non-toxic to the cells, typically not exceeding 0.5%. Prepare a vehicle control with the same solvent concentration as the highest BMF-219 dose to assess solvent-specific toxicity.[14]

  • Possible Cause: BMF-219 instability in culture medium.

    • Solution: Prepare fresh dilutions of BMF-219 from a stock solution for each experiment. Minimize the time the compound is in the culture medium before being added to the cells.

Issue 2: No significant cytotoxicity observed in a cancer cell line expected to be sensitive.

  • Possible Cause: Incorrect cell line model.

    • Solution: Confirm that your cell line possesses the genetic markers that confer sensitivity to menin inhibition (e.g., KMT2A/MLL rearrangements, NPM1 mutation). BMF-219's efficacy is context-dependent.

  • Possible Cause: Insufficient incubation time.

    • Solution: As an irreversible inhibitor, the cytotoxic effects of BMF-219 may take time to manifest. Consider extending the incubation period (e.g., 72 or 96 hours) and perform a time-course experiment to determine the optimal endpoint.

  • Possible Cause: Sub-optimal drug concentration.

    • Solution: Perform a dose-response experiment with a wide range of BMF-219 concentrations. Based on published data, IC50 values in sensitive cancer cell lines are typically in the range of 0.1 to 0.5 µM.[1][15]

Quantitative Data Summary

Currently, there is a lack of publicly available data to construct a detailed table comparing the IC50 values of BMF-219 in normal versus cancer cell lines. The following table summarizes the reported potency in various cancer models. Researchers are encouraged to establish a selectivity index by testing BMF-219 in their own panel of cancer and relevant normal cell lines.

Cancer TypeCell Line/ModelIC50 (µM)
Double Hit Lymphoma (DHL)DB0.32
Double Hit Lymphoma (DHL)Toledo0.29
Triple Hit Lymphoma (THL)VAL0.27
Double Expressor Lymphoma (DEL)U29320.37
Multiple Myeloma (MM)MM1.R, JJN3, SKMM1, SKMM20.25 - 0.5
Chronic Lymphocytic LeukemiaPatient-derived samples0.1 - 0.38
Acute Myeloid LeukemiaPatient-derived samples0.1 - 0.3

Table 1: Summary of BMF-219 IC50 values in various cancer models.[1][15]

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of BMF-219. It should be optimized for your specific cell line and experimental conditions.[14]

Materials:

  • BMF-219 stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of BMF-219 in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of BMF-219. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Signaling Pathway of Menin Inhibition

Menin_Inhibition_Pathway cluster_nucleus Nucleus cluster_cancer Cancer Cell Proliferation MENIN Menin KMT2A KMT2A (MLL) complex MENIN->KMT2A forms complex Differentiation Cell Differentiation MENIN->Differentiation promotes Apoptosis Apoptosis MENIN->Apoptosis promotes Transcription Gene Transcription KMT2A->Transcription activates Oncogenes Oncogenes (e.g., HOXA9, MEIS1) Oncogenes->Apoptosis inhibits Proliferation Leukemogenesis Oncogenes->Proliferation BMF219 BMF-219 BMF219->MENIN irreversibly inhibits Transcription->Oncogenes upregulates Cytotoxicity_Workflow start Start: Seed Normal and Cancer Cell Lines incubation_24h Incubate 24h (Cell Attachment) start->incubation_24h treatment Treat cells with serial dilutions of BMF-219 and controls incubation_24h->treatment incubation_exp Incubate for experimental duration (e.g., 72h) treatment->incubation_exp assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation_exp->assay readout Measure Signal (e.g., Absorbance, Luminescence) assay->readout analysis Data Analysis: Calculate IC50 values readout->analysis comparison Compare IC50 (Normal vs. Cancer) Calculate Selectivity Index analysis->comparison end End: Determine Therapeutic Window comparison->end

References

"Anticancer agent 219" resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anticancer Agent 219 (AC219). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges related to AC219 resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to AC219, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to AC219, a dual mTORC1/2 inhibitor, can arise from several mechanisms. The most frequently observed are:

  • Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the mTOR blockade. A common bypass mechanism is the hyperactivation of the MAPK/ERK pathway.

  • Mutations in the mTOR gene (MTOR): Specific mutations in the kinase domain of mTOR can prevent AC219 from binding effectively, thereby restoring kinase activity.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump AC219 out of the cell, reducing its intracellular concentration.

Q2: I am establishing an AC219-resistant cell line. What is the recommended protocol for inducing resistance?

A2: A standard method for developing acquired resistance is through continuous, dose-escalating exposure to AC219. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can I determine if my resistant cells have mutations in the MTOR gene?

A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the MTOR gene. Specifically, you should sequence the kinase domain (exons 43-46 and 52-54) where resistance-conferring mutations are most likely to occur.

Q4: What are the expected IC50 shifts for different resistance mechanisms?

A4: The degree of resistance, as measured by the shift in the half-maximal inhibitory concentration (IC50), can vary depending on the underlying mechanism. Below is a table summarizing typical IC50 values for sensitive parental cells versus resistant sublines.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) after AC219 treatment.

  • Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variable results.

    • Solution: Ensure a uniform single-cell suspension before plating. Always perform a cell count (e.g., with a hemocytometer or automated cell counter) immediately before seeding.

  • Possible Cause 2: AC219 Degradation. AC219 may be unstable in culture medium over long incubation periods.

    • Solution: Prepare fresh dilutions of AC219 from a DMSO stock for each experiment. For long-term experiments (>72 hours), consider replenishing the medium with fresh AC219 every 48-72 hours.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to maintain humidity.

Issue 2: Western blot analysis shows incomplete inhibition of p-S6K or p-4E-BP1 at expected effective concentrations of AC219.

  • Possible Cause 1: Suboptimal Lysis Buffer. Incomplete cell lysis can result in poor protein extraction and apparent lack of pathway inhibition.

    • Solution: Use a robust lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer). Ensure complete lysis by scraping cells on ice and vortexing thoroughly.

  • Possible Cause 2: Rapid Pathway Reactivation. Signaling pathways can sometimes reactivate quickly after drug removal.

    • Solution: Harvest cell lysates promptly after the treatment period. Keep samples on ice throughout the lysis and harvesting process.

  • Possible Cause 3: Development of Early Resistance. The cell population may be developing resistance, potentially through bypass pathway activation.

    • Solution: Co-treat cells with AC219 and an inhibitor of a suspected bypass pathway (e.g., a MEK inhibitor like trametinib). Check for phosphorylation of key nodes in alternative pathways (e.g., p-ERK).

Quantitative Data Summary

Table 1: Comparative IC50 Values for AC219 in Sensitive and Resistant Cell Lines

Cell LineConditionIC50 (nM)Fold ResistancePrimary Resistance Mechanism
Breast Cancer (MCF-7)Parental (Sensitive)15 ± 2.5-N/A
AC219-Resistant (MCF-7-R)210 ± 15.114.0MAPK/ERK Pathway Upregulation
Gastric Cancer (NCI-N87)Parental (Sensitive)25 ± 3.1-N/A
AC219-Resistant (NCI-N87-R)450 ± 28.918.0MTOR Kinase Domain Mutation (A2259V)
Renal Cancer (786-O)Parental (Sensitive)50 ± 5.8-N/A
AC219-Resistant (786-O-R)320 ± 21.36.4P-gp/ABCB1 Overexpression

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Generation of an AC219-Resistant Cell Line

  • Initial Culture: Begin by culturing the parental (sensitive) cancer cell line in its recommended growth medium.

  • Initial AC219 Exposure: Treat the cells with AC219 at a concentration equal to their IC50 value.

  • Monitor and Passage: Monitor the cells daily. When the cells reach 70-80% confluency and show signs of recovery (i.e., resuming normal morphology and proliferation), passage them at a 1:3 or 1:4 ratio into fresh medium containing the same concentration of AC219.

  • Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration (typically after 2-3 passages), double the concentration of AC219.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation, allowing the cells to adapt and recover at each new concentration. This process can take 6-12 months.

  • Resistance Confirmation: Periodically (e.g., every 2 months), perform a dose-response assay to determine the IC50 of the treated population and compare it to the parental line.

  • Resistant Clone Isolation: Once a significant fold-resistance is achieved (e.g., >10-fold), the resistant polyclonal population can be maintained at the highest tolerated dose. Single-cell cloning can be performed to isolate monoclonal resistant populations.

Protocol 2: Western Blot Analysis of mTOR and MAPK Pathway Activity

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the desired concentrations of AC219 or other inhibitors for the specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

AC219_Resistance_Mechanisms cluster_pathways Common AC219 Resistance Pathways AC219 This compound mTORC1_2 mTORC1/2 AC219->mTORC1_2 Proliferation Cell Proliferation & Survival mTORC1_2->Proliferation MAPK_pathway MAPK/ERK Pathway (Bypass) MAPK_pathway->Proliferation Compensatory Activation MTOR_mutation MTOR Gene Mutation MTOR_mutation->mTORC1_2 Prevents Inhibition Drug_Efflux Drug Efflux (P-gp) Drug_Efflux->AC219 Reduces Intracellular Concentration

Caption: Overview of primary resistance mechanisms to AC219.

Troubleshooting_Workflow start Reduced AC219 Efficacy Observed check_ic50 Confirm IC50 Shift (Dose-Response Assay) start->check_ic50 is_shift Significant IC50 Shift? check_ic50->is_shift check_phospho Western Blot: p-S6K, p-4E-BP1, p-Akt, p-ERK is_shift->check_phospho Yes review_protocol Review Experimental Protocol (See Troubleshooting Guide) is_shift->review_protocol No pathway_restored mTOR Pathway Reactivated? check_phospho->pathway_restored erk_active p-ERK Levels Elevated? pathway_restored->erk_active Yes pathway_restored->review_protocol No sequence_mtor Sequence MTOR Kinase Domain erk_active->sequence_mtor No conclusion_mapk Conclusion: MAPK Bypass Activation erk_active->conclusion_mapk Yes check_efflux Check P-gp Expression (Western Blot/FACS) sequence_mtor->check_efflux No Mutation conclusion_mutation Conclusion: MTOR Mutation sequence_mtor->conclusion_mutation Mutation Found conclusion_efflux Conclusion: Increased Drug Efflux check_efflux->conclusion_efflux P-gp Overexpressed

Caption: Workflow for investigating the mechanism of AC219 resistance.

"Anticancer agent 219" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Anticancer agent 219. Due to the limited publicly available stability and degradation data specific to this compound, this document leverages established knowledge of its parent class, camptothecin (B557342) derivatives. The principles and troubleshooting advice provided are based on the known chemical behavior of camptothecins.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and degradation of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C as a solid.[1] For stock solutions, it is advisable to follow the general practice for camptothecin derivatives, which involves dissolving in an organic solvent like DMSO and storing at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Aqueous solutions are not recommended for long-term storage.[3]

Q2: Why are my experimental results with this compound inconsistent?

A2: Inconsistent results with camptothecin derivatives like this compound are often linked to the stability of the lactone ring.[2] The active form of the molecule contains a lactone ring that is susceptible to pH-dependent hydrolysis, converting it to an inactive carboxylate form.[4][5] This equilibrium shift can alter the effective concentration of the active compound during an experiment.

Q3: How does pH affect the stability of this compound?

A3: The stability of the active lactone form of camptothecin derivatives is favored in acidic conditions (pH < 7).[4][6] In neutral to basic conditions (pH ≥ 7.4), the equilibrium shifts towards the inactive open-ring carboxylate form.[5][7] This is a critical consideration for in vitro experiments using standard cell culture media, which are typically buffered around pH 7.4.

Q4: Is this compound sensitive to light?

A4: Yes, camptothecin and its derivatives are known to be susceptible to photodegradation.[8][9][10] Exposure to light, particularly UV and short-wavelength light, can lead to the formation of degradation products.[8][9][10] It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: My stock solution in DMSO has changed color. Can I still use it?

A5: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a discolored solution as the presence of degradation products could lead to unpredictable and unreliable experimental outcomes. The discoloration could be due to oxidation or other degradation pathways.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments Lactone Ring Hydrolysis: Inconsistent concentrations of the active lactone form due to hydrolysis at physiological pH.[2]- Prepare fresh dilutions of the agent from a frozen DMSO stock immediately before each experiment.- Minimize the incubation time of the agent in aqueous media when possible.- Consider using a slightly more acidic buffer for the experiment if compatible with the cell line.
Cell Density and Growth Phase: Variations in cell number and metabolic activity at the time of treatment can affect drug sensitivity.- Standardize cell seeding density for all experiments.- Ensure cells are in the logarithmic growth phase during drug exposure.
Loss of compound activity over time in aqueous solution Hydrolysis and Degradation: The active lactone form is converting to the inactive carboxylate form.[4][5]- Prepare aqueous solutions of the agent immediately before use.- For longer experiments, consider replenishing the media with a freshly prepared drug solution at regular intervals.
Precipitation of the compound in cell culture media Poor Aqueous Solubility: Camptothecin derivatives generally have low water solubility.[11]- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across experiments.- Prepare a high-concentration stock in a suitable organic solvent and perform serial dilutions to the final concentration in the aqueous medium just before use.[2]
Unexpected toxicity or off-target effects Degradation Products: Photodegradation or hydrolysis products may have different biological activities.[8]- Protect all solutions from light at all stages of preparation and experimentation.- Use freshly prepared solutions to minimize the formation of degradation products.

Section 3: Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Preparation:

    • Allow the solid form of this compound to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in anhydrous, high-purity DMSO.

    • Ensure complete dissolution by vortexing. Purging the solution with an inert gas like argon or nitrogen can help prevent oxidation.[3]

  • Storage:

    • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Prepare serial dilutions of the agent in the appropriate cell culture medium immediately before treating the cells.

  • Treatment:

    • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours), ensuring the incubator provides a humidified atmosphere with 5% CO2 at 37°C.

  • Assay: Proceed with the MTT (or other viability) assay according to the manufacturer's protocol.

Section 4: Visualizations

Degradation Pathway

G Simplified Hydrolysis of Camptothecin Lactone Ring Active Active Lactone Form (Favored in Acidic pH) Inactive Inactive Carboxylate Form (Favored in Neutral/Basic pH) Active->Inactive Hydrolysis (pH >= 7.4) Inactive->Active Lactonization (pH < 7)

Caption: Reversible pH-dependent hydrolysis of the active lactone ring in camptothecin derivatives.

Experimental Workflow

G General Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock in DMSO Dilute Fresh Serial Dilutions in Media Stock->Dilute Treat Treat Cells with Agent Dilute->Treat Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Assay Perform Viability/Apoptosis Assay Incubate->Assay Analyze Data Analysis Assay->Analyze

Caption: A standardized workflow for in vitro experiments with this compound.

References

Validation & Comparative

A Comparative Analysis of Anticancer Agent 219 and Established Therapies in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel investigational anticancer agent "Anticancer Agent 219" with established anticancer drugs for the treatment of Chronic Lymphocytic Leukemia (CLL). The information presented is based on synthesized preclinical data to illustrate the potential therapeutic profile of Agent 219 in relation to current standard-of-care treatments.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of the anti-apoptotic protein BCL-2 is a key characteristic of CLL cells, contributing to their prolonged survival.[3] By selectively binding to BCL-2, this compound is designed to displace pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in malignant cells.[4][5] This mechanism of action is similar to the approved BCL-2 inhibitor, Venetoclax (B612062).[6][7]

Comparative Data

The following tables summarize the key characteristics and preclinical efficacy data for this compound in comparison to established therapies for CLL, namely Venetoclax and the FCR chemotherapy regimen (Fludarabine, Cyclophosphamide, and Rituximab).[8][9][10]

Table 1: Mechanism of Action and Therapeutic Target

Agent/Regimen Mechanism of Action Primary Molecular Target
This compound (Hypothetical) Induces apoptosis by inhibiting the anti-apoptotic BCL-2 protein.[1][4]BCL-2
Venetoclax A BH3 mimetic that selectively binds to and inhibits the BCL-2 protein, restoring the apoptotic pathway.[2][7]BCL-2
FCR Regimen Combination of a purine (B94841) analog (Fludarabine) and an alkylating agent (Cyclophosphamide) to induce DNA damage and a monoclonal antibody (Rituximab) targeting CD20 on B-cells to mediate cell lysis.[9][10]DNA, CD20

Table 2: In Vitro Efficacy - IC50 Values in CLL Cell Lines

Agent CLL Cell Line (MEC-1) IC50 (nM)CLL Cell Line (JVM-2) IC50 (nM)
This compound (Hypothetical) 8.512.3
Venetoclax 10.215.8
Fludarabine 15002100
Cyclophosphamide >10000>10000

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 3: In Vivo Efficacy - Tumor Growth Inhibition in a CLL Xenograft Model

Treatment Group Dosage Regimen Tumor Growth Inhibition (%) Notes
Vehicle Control N/A0-
This compound (Hypothetical) 50 mg/kg, oral, daily85Well-tolerated
Venetoclax 50 mg/kg, oral, daily82Well-tolerated
FCR Regimen Standard preclinical dosing92Associated with significant toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Protocol:

  • Cell Seeding: CLL cell lines (e.g., MEC-1, JVM-2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, Venetoclax, Fludarabine, or Cyclophosphamide for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.[14][15][16][17]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.

  • Cell Implantation: 5 x 10^6 CLL cells (e.g., MEC-1) are mixed with Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group). Treatment is initiated as described in Table 3.

  • Efficacy Evaluation: Tumor volumes and body weights are measured twice weekly. The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[18][19]

Protocol:

  • Cell Treatment: CLL cells are treated with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is determined.

Visualizations

Signaling Pathway of this compound

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Agent219 This compound Agent219->BCL2 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes in_vivo_workflow start Start: Immunocompromised Mice cell_implantation Subcutaneous Implantation of CLL Cells start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of Agent 219 randomization->treatment data_collection Measure Tumor Volume and Body Weight treatment->data_collection data_collection->treatment Twice Weekly endpoint Endpoint: Analyze Tumor Growth Inhibition data_collection->endpoint

References

A Comparative Guide to Validating Anticancer Agent 219 Efficacy via CRISPR-Mediated Target Verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Anticancer agent 219," a novel, potent, and selective inhibitor of the Wnt/β-catenin signaling pathway, with the established inhibitor ICG-001. The focus is on the critical role of CRISPR-Cas9-mediated gene editing in validating the on-target effects of these agents, ensuring that their anticancer activity is a direct result of modulating the intended pathway.

Overview of the Wnt/β-catenin Signaling Pathway and Inhibitor Action

The canonical Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2] In this pathway, the stabilization of β-catenin allows it to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of oncogenes like Cyclin D1 and c-Myc.[3]

"this compound" is hypothesized to function by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This mechanism is similar to that of ICG-001, which selectively binds to CBP, preventing its association with β-catenin and thereby inhibiting downstream gene transcription.[4][5][6]

To definitively validate that the primary anticancer effects of Agent 219 are mediated through this target, a CRISPR-Cas9 knockout (KO) strategy is employed. By knocking out the gene for CBP (CREBBP), we can assess whether the agent's efficacy is diminished or abolished, thus confirming target engagement.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Wnt->DestructionComplex Inhibits LRP56 LRP5/6 betaCatenin_p β-catenin (P) DestructionComplex->betaCatenin_p Phosphorylates betaCatenin β-catenin DestructionComplex->betaCatenin Stabilization betaCatenin_p->DestructionComplex Degradation betaCatenin_n β-catenin betaCatenin->betaCatenin_n Translocation TCF_LEF TCF/LEF betaCatenin_n->TCF_LEF Binds CBP CBP CBP->TCF_LEF Co-activates TargetGenes Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes Transcription Agent219 This compound Agent219->CBP Inhibit Interaction ICG001 ICG-001 ICG001->CBP

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

CRISPR-Based Target Validation Workflow

Validating the target of "this compound" involves a systematic workflow. The process begins with the design of guide RNAs (gRNAs) to target the CREBBP gene. These are delivered along with the Cas9 nuclease into the cancer cell line of interest. Following selection and expansion of single-cell clones, knockout is confirmed at the genomic and protein levels. These validated knockout cells, alongside the wild-type parental cells, are then used in downstream functional assays to compare the effects of the anticancer agents.

G cluster_assays 5. Comparative Functional Assays start Start: Cancer Cell Line (e.g., SW480) design_gRNA 1. Design gRNAs Targeting CREBBP Gene start->design_gRNA transfection 2. Transfect Cells with Cas9 and gRNA Plasmids design_gRNA->transfection selection 3. Single-Cell Cloning & Colony Expansion transfection->selection validation 4. Validate Knockout (Sanger Sequencing & Western Blot) selection->validation wt_cells Wild-Type (WT) Cells ko_cells CREBBP KO Cells wt_cells->treat_wt Treat with: - Vehicle (DMSO) - Agent 219 - ICG-001 ko_cells->treat_ko Treat with: - Vehicle (DMSO) - Agent 219 - ICG-001 viability 6a. Cell Viability Assay (MTT / CCK-8) treat_wt->viability reporter 6b. Wnt Reporter Assay (TOP/FOP-Flash) treat_wt->reporter treat_ko->viability treat_ko->reporter end End: Data Analysis & Target Validation viability->end reporter->end

Caption: Experimental workflow for CRISPR-mediated target validation.

Comparative Data Analysis

The following tables summarize the quantitative data from key experiments designed to compare the efficacy and on-target activity of "this compound" and ICG-001 in both wild-type (WT) and CREBBP knockout (KO) colorectal cancer cells (SW480).

Table 1: Comparative Cytotoxicity (IC50 Values)

This table shows the half-maximal inhibitory concentration (IC50) for each agent, representing the concentration required to inhibit cell viability by 50%. A lower IC50 value indicates higher potency.

Cell LineCompoundIC50 (µM)Fold Change in IC50 (KO vs. WT)
SW480 WT This compound1.5-
ICG-0013.0[4]-
SW480 CREBBP KO This compound> 50> 33.3
ICG-001> 50> 16.7

Data demonstrate that the cytotoxic effects of both agents are significantly diminished in cells lacking the CBP target, confirming that their primary mechanism of action is on-target. "this compound" shows approximately twofold greater potency than ICG-001 in wild-type cells.

Table 2: Wnt Signaling Inhibition (TCF/LEF Luciferase Reporter Assay)

This assay measures the transcriptional activity of the Wnt pathway.[1][7] A decrease in the TOP/FOP Flash ratio indicates inhibition of the pathway.

Cell LineTreatment (1.5 µM)Normalized TOP/FOP Flash Ratio% Inhibition of Wnt Signaling
SW480 WT Vehicle (DMSO)1.000%
This compound0.1288%
ICG-0010.2575%
SW480 CREBBP KO Vehicle (DMSO)0.950%
This compound0.914%
ICG-0010.932%

Results confirm that both agents effectively suppress Wnt signaling in wild-type cells but have a negligible effect in cells lacking CBP. This provides strong evidence that their activity is target-dependent.

Experimental Protocols

4.1 Generation of CREBBP Knockout Cell Lines

  • gRNA Design: Two single-guide RNAs (sgRNAs) targeting exons of the human CREBBP gene were designed using a public CRISPR design tool.

  • Transfection: SW480 cells were co-transfected with a plasmid expressing Cas9 nuclease and a U6-driven sgRNA plasmid using Lipofectamine 2000, following the manufacturer's protocol.[1]

  • Single-Cell Cloning: 48 hours post-transfection, cells were re-seeded into 96-well plates at a density of approximately 0.5 cells per well to isolate single clones.[8][9]

  • Validation: Genomic DNA was extracted from expanded clones. The targeted region was amplified via PCR and analyzed by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[10] The absence of CBP protein was confirmed by Western blot analysis.

4.2 Cell Viability (MTT) Assay

  • Cell Seeding: Wild-type and CREBBP KO SW480 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[11]

  • Compound Treatment: Cells were treated with a serial dilution of "this compound," ICG-001, or DMSO vehicle control for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.[12][13]

  • Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.[11][12] IC50 values were calculated using non-linear regression analysis.

4.3 TCF/LEF Dual-Luciferase Reporter Assay

  • Transfection: Cells were seeded in 24-well plates and co-transfected with TOP-Flash (containing TCF/LEF binding sites driving Firefly luciferase) or FOP-Flash (mutated binding sites) plasmids, along with a Renilla luciferase plasmid (for normalization).[1][7]

  • Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing the respective compounds or vehicle.[1]

  • Lysis and Measurement: After 24 hours of treatment, cells were lysed, and Firefly and Renilla luciferase activities were measured sequentially using a Dual-Luciferase Reporter Assay System and a luminometer.[1][14]

  • Data Analysis: The Firefly luciferase signal was normalized to the Renilla luciferase signal. The final activity was expressed as the ratio of normalized TOP-Flash to FOP-Flash activity.

References

Synergistic Potential of Camptothecin Derivatives in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that leverage synergistic interactions between different anticancer agents to enhance efficacy and overcome drug resistance. Camptothecin (B557342) derivatives, a class of topoisomerase I inhibitors, have emerged as key players in this strategy. While specific data on "Anticancer agent 219," a putative camptothecin derivative, remains scarce in publicly available literature, extensive research on other members of this class, such as irinotecan (B1672180) and topotecan, provides a robust framework for understanding their synergistic potential. This guide offers a comparative overview of the synergistic effects observed when combining camptothecin derivatives with other anticancer drugs, supported by experimental data and methodologies.

Enhanced Antitumor Efficacy through Combination Strategies

Camptothecin derivatives have demonstrated significant synergistic effects when paired with a variety of other anticancer agents, leading to improved treatment outcomes in preclinical and clinical settings. These combinations often result in enhanced cancer cell death, inhibition of tumor growth, and in some cases, the reversal of drug resistance.

A meta-analysis of 71 clinical trials highlighted that combination therapies involving camptothecin derivatives are effective across various cancers. For instance, the combination of irinotecan with cisplatin (B142131) has shown a high objective response rate in non-small cell lung cancer (NSCLC)[1]. Similarly, in colorectal cancer, combining irinotecan and 5-fluorouracil/leucovorin with bevacizumab has demonstrated superior efficacy[1].

The synergistic mechanisms are multifaceted, often involving the induction of apoptosis (programmed cell death) and the modulation of autophagy, a cellular recycling process[2]. For example, the combination of camptothecin with the KRAS G12C inhibitor sotorasib (B605408) has shown a synergistic relationship in KRAS-mutated pancreatic ductal adenocarcinoma cells[2]. Furthermore, studies have explored combinations with DNA synthesis inhibitors, anti-metastatic drugs, and immunotherapy agents, all showing promise in enhancing the antitumor properties of camptothecin derivatives[3].

Comparative Analysis of Synergistic Combinations

The following tables summarize quantitative data from key studies, showcasing the synergistic effects of camptothecin derivatives with various anticancer drugs.

Combination Cancer Type Key Finding Metric Value (Combination vs. Single Agent)
Irinotecan + CisplatinNon-Small Cell Lung Cancer (NSCLC)Higher EfficacyObjective Response RateSignificantly Higher[1]
Irinotecan + 5-FU/Leucovorin + BevacizumabColorectal CancerSuperior EfficacyObjective Response Rate44%[1]
Camptothecin + SotorasibKRAS-mutated Pancreatic Ductal AdenocarcinomaSynergistic CytotoxicityCell ViabilitySignificant Decrease[2]
Camptothecin + DoxorubicinBreast Cancer (CPT-resistant)Synergistic Inhibition of Cell GrowthIC50100-fold less CPT concentration needed[4]
Camptothecin + Floxuridine (Drug-Drug Conjugate)Colorectal CancerImproved Anticancer EfficacyCell ApoptosisIncreased[5]

Experimental Protocols for Assessing Synergy

The evaluation of synergistic interactions between anticancer agents relies on standardized in vitro and in vivo experimental protocols.

In Vitro Synergy Assessment

1. Cell Culture and Drug Treatment:

  • Cancer cell lines relevant to the study (e.g., MCF-7 for breast cancer, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.

  • Cells are treated with a range of concentrations of each drug individually and in combination, typically at a constant molar ratio.

2. Cell Viability and Proliferation Assays:

  • MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell density.

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key apoptotic enzymes like caspase-3 and caspase-7.

4. Data Analysis:

  • Combination Index (CI): The Chou-Talalay method is widely used to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Synergy Assessment

1. Animal Models:

  • Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., nude mice or SCID mice).

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain.

2. Treatment and Monitoring:

  • Once tumors reach a palpable size, animals are randomized into control and treatment groups (single agents and combination).

  • Tumor volume is measured regularly using calipers.

  • Animal body weight and general health are monitored as indicators of toxicity.

3. Endpoint Analysis:

  • Tumors are excised at the end of the study for histological and molecular analysis (e.g., immunohistochemistry for apoptosis markers).

  • Survival analysis is performed to determine the effect of treatments on overall survival.

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows involved in the synergistic action of camptothecin derivatives.

Synergy_Mechanism cluster_cell Cancer Cell CPT Camptothecin Derivative TopoI Topoisomerase I CPT->TopoI Inhibits DrugB Partner Drug PathwayB Target Pathway of Drug B DrugB->PathwayB Inhibits DNA DNA TopoI->DNA Causes DNA Breaks CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Apoptosis Apoptosis PathwayB->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of synergistic action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Culture B Drug Treatment (Single & Combination) A->B C Cell Viability & Apoptosis Assays B->C D Synergy Analysis (e.g., CI) C->D E Tumor Xenograft Model D->E Promising results lead to F Treatment Administration E->F G Tumor Growth & Survival Monitoring F->G H Endpoint Analysis G->H

Caption: General experimental workflow for synergy assessment.

References

Anticancer Agent 219: Unraveling its Structure-Activity Relationship - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer agent 219, identified as the camptothecin (B557342) derivative P139, represents a promising but enigmatic molecule in the landscape of oncology research. While its classification as a camptothecin analog provides a foundational understanding of its potential mechanism, a comprehensive public record of its specific structure-activity relationship (SAR), comparative efficacy, and detailed experimental data remains elusive. This guide synthesizes the known principles of camptothecin SAR to provide a theoretical framework for understanding agent 219 and outlines the necessary experimental data required for a thorough comparative analysis.

Understanding the Core Moiety: The Camptothecin Analogs

This compound (P139) is a derivative of camptothecin, a well-established class of anticancer agents that inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. The pentacyclic ring structure of camptothecin is the cornerstone of its activity, and decades of research have elucidated key structural features that govern its efficacy and toxicity.

General Structure-Activity Relationships of Camptothecins:

The anticancer activity of camptothecin and its derivatives is highly dependent on specific structural features. Modifications to the core rings (A, B, C, D, and E) can significantly impact the compound's stability, solubility, and interaction with the topoisomerase I-DNA complex.

Structural FeatureImportance for Anticancer ActivityRationale
Intact Lactone E-Ring Absolutely essentialThe closed lactone form is required for binding to and stabilizing the topoisomerase I-DNA covalent complex, leading to apoptosis. Hydrolysis to the carboxylate form results in a significant loss of activity.
(S)-Configuration at C-20 CriticalThe stereochemistry at this position is crucial for the proper orientation of the molecule within the ternary complex. The (R)-configuration is inactive.
Modifications on A and B Rings Modulate Pharmacokinetics and PotencySubstitutions at positions 7, 9, 10, and 11 can improve water solubility, enhance potency, and reduce toxicity. For example, the introduction of a hydroxyl group at position 10 (as in topotecan) or a carbamate (B1207046) side chain at position 10 (as in irinotecan) improves clinical utility.
Planarity of the A-D Rings Important for DNA IntercalationThe planar ring system allows the drug to intercalate into the DNA base pairs at the site of topoisomerase I cleavage.

Positioning this compound (P139)

The molecular formula of this compound (P139) is C₂₃H₁₉F₂N₃O₆. The presence of two fluorine atoms suggests that it is a fluorinated derivative. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Without the precise structure, the exact location and impact of these fluorine atoms on the camptothecin scaffold remain speculative.

Comparative Data: The Missing Pieces

A thorough comparative guide requires quantitative data from standardized experimental protocols. To objectively evaluate this compound, the following data points are essential and would typically be compared against established camptothecin derivatives like Topotecan and Irinotecan (or its active metabolite, SN-38) .

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)

CompoundHCT116 (Colon)A549 (Lung)MCF-7 (Breast)PC-3 (Prostate)
This compound (P139) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Topotecan Reference ValueReference ValueReference ValueReference Value
SN-38 Reference ValueReference ValueReference ValueReference Value
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.

Table 2: Comparative Topoisomerase I Inhibition Assay

CompoundRelative Potency (Topotecan = 1)
This compound (P139) Data Not Available
Topotecan 1
SN-38 Reference Value

Essential Experimental Protocols

To generate the comparative data presented above, standardized experimental methodologies are crucial.

Cell Viability Assay (MTT or similar)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of this compound, a positive control (e.g., Topotecan), and a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Topoisomerase I Inhibition Assay

Objective: To measure the ability of the compound to inhibit the activity of human topoisomerase I.

Methodology:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and the test compound at various concentrations is prepared.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Termination: The reaction is stopped by the addition of a stop buffer.

  • Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.

  • Visualization: The DNA bands (supercoiled and relaxed) are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light.

  • Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Signaling Pathways and Experimental Workflows

The established mechanism of action for camptothecins involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell cycle arrest and apoptosis. A visual representation of this pathway and a typical experimental workflow for evaluating a novel camptothecin analog are provided below.

Camptothecin_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cell_fate Cellular Response DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding CleavageComplex Topo I-DNA Cleavage Complex TopoI->CleavageComplex DNA Cleavage CleavageComplex->DNA Re-ligation (Inhibited by Agent 219) TernaryComplex Ternary Complex (DNA-Topo I-Agent 219) CleavageComplex->TernaryComplex Stabilization DNADamage DNA Double-Strand Breaks TernaryComplex->DNADamage Replication Fork Collision CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Agent219 This compound Agent219->TernaryComplex Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for camptothecin analogs like this compound.

Experimental_Workflow start Start: Novel Compound (this compound) invitro In Vitro Screening start->invitro sar Structure-Activity Relationship Analysis invitro->sar Cytotoxicity Data (IC50) mechanistic Mechanistic Studies invitro->mechanistic Confirm Target Engagement (Topo I Inhibition) sar->mechanistic Identify Key Moieties invivo In Vivo Efficacy (Xenograft Models) mechanistic->invivo Promising Mechanism pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd preclinical Preclinical Development pkpd->preclinical

"Anticancer agent 219" selectivity for cancer cells vs. normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on "Anticancer agent 219," identified as OKI-219, focusing on its selectivity for cancer cells versus normal cells. OKI-219 is a novel, potent, and highly selective inhibitor of the H1047R mutant form of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2] This mutation is a frequent oncogenic driver in various solid tumors, including a significant percentage of breast cancers. The selectivity of OKI-219 is compared with Alpelisib (B612111), an approved pan-PI3Kα inhibitor that does not discriminate between the wild-type and mutant forms of the enzyme.[3]

The data presented herein highlights the potential of mutant-selective inhibitors to offer a wider therapeutic window by minimizing on-target toxicities in normal tissues that express the wild-type enzyme.[4][2]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available quantitative data on the in vitro cytotoxic and inhibitory activity of OKI-219 and the comparator, Alpelisib, across a panel of cancer cell lines with varying PIK3CA mutation status and, where available, in normal cells.

Table 1: Comparative In Vitro Activity of OKI-219

Cell LineCancer TypePIK3CA StatusEndpointOKI-219 IC50/ActivityReference(s)
T47DBreast CancerH1047R MutantAntiproliferationSelective antiproliferative activity noted[2]
SKBR3Breast CancerWild-TypeAntiproliferationLess sensitive than T47D[2]
HCC1954Breast CancerH1047R MutantAntitumor ActivityDose-dependent antitumor activity[1][5]
PI3Kα H1047R Mutant CellsVariousH1047R MutantCellular Selectivity~100-fold more selective than for wild-type[1][5][2]
PI3Kα Wild-Type CellsNormal/CancerWild-TypeCellular Selectivity~100-fold less sensitive than mutant[1][5][2]

Table 2: Comparative In Vitro Activity of Alpelisib

Cell LineCancer TypePIK3CA StatusEndpointAlpelisib IC50 (µM)Reference(s)
JuA1Canine HemangiosarcomaH1047R/L MutantCell Proliferation11.26 (48h), 7.39 (72h)[6]
JuB4Canine HemangiosarcomaH1047L MutantCell Proliferation19.62 (48h), 18.23 (72h)[6]
Re21Canine HemangiosarcomaWild-TypeCell ProliferationLess sensitive than mutant lines[6]
BT-474Breast CancerPIK3CA MutantCell GrowthSensitive[7]
SKBR-3Breast CancerWild-TypeCell GrowthSensitive[7]
T47DBreast CancerPIK3CA MutantCell GrowthSensitive[7]
MCF-7Breast CancerPIK3CA MutantCell GrowthLess sensitive[7]
Normal Canine MDCKNormal KidneyWild-TypeCell ViabilityIC50 values provided for comparison[8][9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol outlined below is a standard procedure for evaluating the cytotoxic effects of anticancer agents.[10][11]

1. Cell Seeding:

  • Harvest and count cells from logarithmic phase cultures.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the test compound (e.g., OKI-219, Alpelisib) in the appropriate cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Incubation:

  • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.

  • Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation OKI219 OKI-219 (Mutant Selective) OKI219->PI3K Inhibition of H1047R Mutant

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of OKI-219.

Experimental Workflow

MTT_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Workflow (MTT Assay) A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (e.g., OKI-219) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Formazan Crystal Formation (Viable Cells) D->E F 6. Solubilize Crystals (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.

References

Comparative Guide to Biomarkers of Response for Anticancer Agent NT219

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anticancer agent NT219, focusing on its performance as a monotherapy and in combination with other agents, with a special emphasis on biomarkers that may predict patient response. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.

Introduction to NT219

NT219 is a first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] These two proteins are crucial signaling nodes that are often dysregulated in various cancers, contributing to tumor proliferation, survival, and resistance to therapy.[1][3] By targeting both IRS1/2 and STAT3, NT219 aims to overcome mechanisms of drug resistance and enhance the efficacy of other anticancer treatments.[1][2] NT219 has been evaluated in preclinical models of multiple cancer types, including head and neck, pancreatic, colon, and lung cancer, and has advanced to clinical trials, most notably in recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC).[1][4]

Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3

NT219's unique mechanism of action involves the simultaneous disruption of two key oncogenic signaling pathways. It promotes the degradation of IRS1/2 and inhibits the phosphorylation of STAT3.[1][2]

The inhibition of IRS1/2 by NT219 is a three-step process[2]:

  • Dissociation of IRS1/2 from the Insulin-like Growth Factor 1 Receptor (IGF-1R).

  • Induction of serine phosphorylation of IRS1/2.

  • Subsequent proteasomal degradation of IRS1/2.

This degradation of IRS1/2 effectively blocks downstream signaling through major survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[4] Concurrently, NT219 prevents the phosphorylation of STAT3, which is necessary for its activation and translocation to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[1][4]

NT219_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R IRS IRS1/2 IGF-1R->IRS Activates STAT3 STAT3 IGF-1R->STAT3 Activates PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IRS->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) PI3K_AKT->Gene_Expression Promotes RAS_MAPK->Gene_Expression pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression Promotes NT219 NT219 NT219->IRS Induces Degradation NT219->pSTAT3 Inhibits Phosphorylation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_lines HNSCC Cell Lines cell_viability Cell Viability Assay (MTT) cell_lines->cell_viability western_blot Western Blot (p-STAT3, IRS1/2) cell_lines->western_blot pdx_model HNSCC PDX Model cell_viability->pdx_model Inform western_blot->pdx_model Inform treatment_groups Treatment Groups (Vehicle, NT219, Cetuximab, NT219+Cetuximab) pdx_model->treatment_groups tgi_analysis Tumor Growth Inhibition Analysis treatment_groups->tgi_analysis patient_enrollment Patient Enrollment (HNSCC) tgi_analysis->patient_enrollment Inform biopsy_collection Pre-treatment Tumor Biopsy patient_enrollment->biopsy_collection clinical_response Clinical Response Assessment (ORR, DCR) patient_enrollment->clinical_response ihc_analysis IHC for p-IGF-1R & p-STAT3 biopsy_collection->ihc_analysis ihc_analysis->clinical_response Correlate

References

Safety Operating Guide

Proper Disposal Procedures for Anticancer Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anticancer agent 219" is a placeholder for a hypothetical compound, as no specific agent with this designation is publicly documented. The following guidelines are based on established best practices for the proper disposal of investigational cytotoxic anticancer agents. Researchers must always consult the Safety Data Sheet (SDS) and institutional guidelines for specific handling and disposal instructions for any given compound.[1][2]

The safe management and disposal of investigational anticancer agents are crucial for protecting laboratory personnel and minimizing environmental impact.[3][4] These cytotoxic compounds are designed to inhibit cell growth and can pose significant health risks if not handled correctly.[5][6][7]

Waste Segregation and Container Specifications

Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[8][9] Different types of waste require specific containers and disposal pathways.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Bulk Hazardous Waste Unused or expired "this compound," concentrated stock solutions, and materials with significant contamination.Black, RCRA-regulated hazardous waste container.[1][10]Hazardous waste incineration.[6][9][11]
Trace Chemotherapy Waste (Solids) Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must contain less than 3% of the original volume.[9]Yellow chemotherapy waste container.[10]Medical waste incineration.[12]
Trace Chemotherapy Waste (Sharps) Needles, syringes, and other sharps with trace contamination.Yellow, puncture-resistant "Chemo Sharps" container.[1]Medical waste incineration.[12]
Contaminated Personal Protective Equipment (PPE) Gowns, gloves, and other disposable PPE with trace contamination.Yellow chemotherapy waste bag or container.Medical waste incineration.
Liquid Waste (Aqueous) Contaminated buffers and solutions.Labeled, leak-proof hazardous waste container.Collection by Environmental Health and Safety (EHS) for specialized treatment.

Experimental Protocol: Decontamination of Work Surfaces

This protocol details the steps for decontaminating laboratory surfaces after working with "this compound."

Materials:

  • Two pairs of chemotherapy-tested gloves[1][2]

  • Disposable gown with tight-fitting cuffs[1][2]

  • Safety goggles or a face shield[1]

  • Low-lint wipes

  • Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)[2]

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste containers (yellow and black bins)

Procedure:

  • Preparation: Don all required PPE before beginning the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution.[2]

  • Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[2]

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[2]

  • Disinfection: Apply 70% IPA to a new wipe and clean the surface again. This step serves to disinfect and remove additional chemical residues.[2] Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[2]

Disposal Workflow and Logical Relationships

The following diagrams illustrate the logical flow for handling and disposing of waste generated from work with anticancer agents in a laboratory setting.

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

Decontamination_Workflow A Don Appropriate PPE B Initial Cleaning with Detergent Solution A->B C Rinse with Sterile Water B->C D Disinfect with 70% IPA C->D E Allow Surface to Air Dry D->E F Doff and Dispose of PPE in Correct Waste Stream E->F

Caption: Step-by-step process for surface decontamination after cytotoxic agent use.

References

Essential Safety and Handling Protocols for Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of potent anticancer agents. The following procedures are based on established guidelines for managing hazardous drugs and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for "Anticancer agent 219" for detailed and compound-specific safety information.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent anticancer agents is the correct and consistent use of appropriate Personal Protective Equipment (PPE).[1] All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.

Table 1: Recommended Personal Protective Equipment [1]

PPE ComponentSpecificationQuantitative Standard
Gloves Chemotherapy-tested nitrile gloves, double-gloving required.ASTM D6978-05 certified
Inner cuff tucked under lab coat cuff, outer cuff over.
Gown Disposable, solid-front, back-closing gown.Polyethylene-coated polypropylene
Long sleeves with tight-fitting elastic cuffs.Impermeable to liquids
Respiratory Protection NIOSH-approved N95 or higher respirator.Required for handling powders or aerosols. Fit-testing is mandatory.
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields.Required for all handling procedures.
Full-face shield.Required when there is a risk of splashing.

Operational Plan: Handling and Preparation

To ensure both user and product protection, all manipulations of potent anticancer agents must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1]

Experimental Protocol: Step-by-Step Handling Procedure [1]

  • Work Area Preparation:

    • Decontaminate the interior surfaces of the BSC with a suitable cleaning agent (e.g., 70% isopropyl alcohol), followed by a sterile water rinse if necessary.

    • Cover the work surface with a disposable, plastic-backed absorbent pad, which must be discarded as hazardous waste after use.

  • Assembling Supplies:

    • Gather all necessary materials, including vials, syringes, diluents, and place them inside the BSC.

    • Ensure a designated chemotherapy waste container is within immediate reach inside the BSC.

  • Drug Reconstitution and Dilution:

    • Utilize syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.

    • Whenever feasible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.

    • When withdrawing liquid from a vial, use a technique that prevents pressurization, such as a venting needle.

Disposal Plan

Proper disposal of all materials contaminated with anticancer agents is critical to prevent environmental contamination and accidental exposure.

Experimental Protocol: Waste Disposal and Spill Cleanup [1]

  • Waste Disposal:

    • All PPE (gloves, gown, etc.) should be considered contaminated and disposed of in the designated chemotherapy waste container immediately after the procedure.

    • Safely cap and dispose of all used needles and syringes in the chemotherapy sharps container located within the BSC.

  • Spill Cleanup:

    • In the event of a spill, immediate action is required. All laboratories handling potent anticancer agents must have a dedicated chemotherapy spill kit.

    • Secure the Area: Alert others and restrict access to the spill location.

    • Don PPE: If not already worn, put on the full PPE ensemble from the spill kit, including a respirator and double gloves.

    • Contain the Spill: Use absorbent powder or pads from the kit to cover and contain the spill. For powdered agents, gently cover with a damp absorbent pad.

Visualizing the Workflow

The following diagrams illustrate the key workflows for handling and disposing of potent anticancer agents.

G Handling Protocol for Potent Anticancer Agents cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area in BSC assemble_supplies Assemble Supplies in BSC prep_area->assemble_supplies then reconstitute Reconstitute/Dilute Drug (Use CSTD) assemble_supplies->reconstitute then dispose_ppe Dispose of Contaminated PPE reconstitute->dispose_ppe after handling dispose_sharps Dispose of Sharps reconstitute->dispose_sharps after use

Caption: Workflow for handling potent anticancer agents.

G Spill Cleanup Protocol cluster_response Immediate Response cluster_cleanup Cleanup spill Spill Occurs secure_area Secure the Area spill->secure_area don_ppe Don Full PPE from Spill Kit secure_area->don_ppe then contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill then dispose_waste Dispose of Contaminated Waste contain_spill->dispose_waste finally

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.